(Rac)-Efavirenz-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-XWJABCKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649378 | |
| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132642-95-5 | |
| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (Rac)-Efavirenz-d5 - Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of (Rac)-Efavirenz-d5. The information is intended to support research and development activities involving this isotopically labeled compound.
Core Chemical Properties
This compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Efavirenz in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C14H4D5ClF3NO2 | [3][4][5] |
| Molecular Weight | 320.71 g/mol | [3][4][5] |
| CAS Number | 2749807-27-8, 1132642-95-5, 154598-52-4 | [3][4] |
| Synonyms | (±)-Efavirenz-d5, 6-Chloro-4-(2-cyclopropyl-d5-ethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | [3][4] |
| Physical State | Solid | |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. | [1] |
| Storage Temperature | -20°C | [4] |
Chemical Structure
The chemical structure of this compound is characterized by a benzoxazinone core with a trifluoromethyl group and a deuterated cyclopropyl-ethynyl side chain at the C4 position. The five deuterium atoms are located on the cyclopropyl ring.
Structural Identifiers:
| Identifier | Value |
| SMILES | O=C1OC(C2=CC(Cl)=C(N1)C=C2)(C(F)(F)F)C#CC3C3([2H])[2H] |
| InChI | InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D |
Experimental Protocols
Hypothetical Synthesis of this compound
Stage 1: Synthesis of (Cyclopropyl-d5)acetylene
A potential route to (cyclopropyl-d5)acetylene could involve the deuteration of a suitable cyclopropane precursor. For instance, a cyclopropanecarboxylic acid derivative could be subjected to a deuteration process using a deuterium source like D2O under appropriate catalytic conditions, followed by conversion to the corresponding aldehyde and then to the terminal alkyne via the Corey-Fuchs reaction.
Stage 2: Synthesis of (Rac)-2-(2-Amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol
-
Dissolve (cyclopropyl-d5)acetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise while maintaining the temperature at -78 °C.
-
Stir the resulting lithium acetylide solution for 30 minutes.
-
In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stage 3: Cyclization to this compound
-
Dissolve the racemic amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC or HPLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Analytical Method: Quantification of Efavirenz in Hair using LC-MS/MS with this compound as Internal Standard
This protocol is adapted from a validated method for the analysis of Efavirenz in hair samples.
Sample Preparation:
-
Weigh approximately 0.2 mg of hair into a 2 mL tube containing ceramic beads.
-
Add 1 mL of methanol and a known concentration of this compound as the internal standard.
-
Homogenize the sample using a tissue homogenizer until the hair is pulverized.
-
Centrifuge the sample and transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: Agilent Poroshell C18 column
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., formic acid in water).
-
Flow Rate: As optimized for the column.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Efavirenz transition: 316 → 244 (quantifier), 316 → 232 (qualifier)
-
This compound transition: 321 → 246
-
Data Analysis:
Quantify the concentration of Efavirenz in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Efavirenz and a constant concentration of the internal standard.
Mechanism of Action of Efavirenz
This compound serves as an analytical tool, and its biological activity is not its primary application. However, understanding the mechanism of its non-deuterated counterpart, Efavirenz, is crucial for researchers in the field of antiretroviral drug development. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1).[6]
Efavirenz works by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, which allosterically inhibits its catalytic activity. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. By inhibiting reverse transcriptase, Efavirenz effectively halts the replication of the virus.
Caption: Mechanism of Efavirenz as an HIV-1 Reverse Transcriptase Inhibitor.
Logical Workflow for Analytical Use
This compound is a critical component in the workflow for the quantitative analysis of Efavirenz in biological samples. The following diagram illustrates the logical steps involved in such an analysis.
References
- 1. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. firescholars.seu.edu [firescholars.seu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]
The Role of (Rac)-Efavirenz-d5 in Modern Drug Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, serves a critical function in contemporary research, primarily as a high-fidelity internal standard for quantitative bioanalysis. Its structural similarity and mass difference make it an indispensable tool for accurately measuring Efavirenz concentrations in complex biological matrices. This guide provides a comprehensive overview of its application, supported by detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its effective use in a research setting.
Core Application: An Internal Standard in Quantitative Analysis
The principal application of this compound is as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, but is distinguishable by its mass.[2][3] By adding a known quantity of this compound to a biological sample, researchers can correct for variations that may occur during sample preparation, injection, and ionization, thereby ensuring the accuracy and precision of the Efavirenz measurement.[3]
This is crucial in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence studies where precise quantification of drug levels is paramount.[4][5][6][7] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[3]
Experimental Protocols: Quantification of Efavirenz in Human Plasma using LC-MS/MS
The following sections detail a typical experimental protocol for the quantification of Efavirenz in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[4][5][8]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Efavirenz from plasma samples.[4][5][8]
-
Step 1: Aliquot 50 µL of human plasma sample into a microcentrifuge tube.
-
Step 2: Add a specific volume of a working solution of this compound (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Step 3: Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 150 µL), to the plasma sample.
-
Step 4: Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Step 5: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Step 6: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is typically performed using a reverse-phase C18 column.
| Parameter | Typical Value |
| Column | C18 column (e.g., Agilent Poroshell, Hypersil)[1][9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 1.5 mL/min[4][9] |
| Injection Volume | 5 - 20 µL[9] |
| Gradient | A gradient elution is often used to optimize separation. |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection.
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative mode[1][4] |
| MRM Transition (Efavirenz) | m/z 316 → 244 (quantifier), m/z 316 → 232 (qualifier)[1] |
| MRM Transition (this compound) | m/z 321 → 246[1] |
| Collision Energy | Optimized for each transition |
| Dwell Time | ~100-200 ms |
Data Presentation: Method Validation Parameters
The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical validation parameters from published studies.
| Parameter | Typical Performance | Reference |
| Linearity Range | 1.0 - 2,500 ng/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.99 | [4][5] |
| Intra-day Precision (%CV) | < 10% | [4][5] |
| Inter-day Precision (%CV) | < 15% | [4][5] |
| Accuracy (% Recovery) | 95 - 110% | [4][5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [4][5] |
Visualizations
Efavirenz Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of Efavirenz, which are important to consider when quantifying the parent drug.
Caption: Primary metabolic pathways of Efavirenz.
Bioanalytical Workflow Using this compound
This diagram outlines the typical workflow for quantifying Efavirenz in a biological sample using this compound as an internal standard.
References
- 1. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. extranet.who.int [extranet.who.int]
- 8. [PDF] A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Synthesis and Purification of (Rac)-Efavirenz-d5
This technical guide provides a comprehensive overview of the synthesis and purification methods for racemic Efavirenz-d5 ((Rac)-6-chloro-4-((cyclopropyl-d5)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1]oxazin-2-one). The guide is intended for researchers, scientists, and professionals in drug development. The synthesis of this deuterated analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.
Synthetic Pathway
The synthesis of (Rac)-Efavirenz-d5 involves a multi-step process that begins with the preparation of a deuterated cyclopropyl precursor, followed by its coupling with the core aromatic structure and subsequent cyclization. While a specific, detailed experimental protocol for the deuterated analog is not widely published, a plausible and scientifically sound synthetic route can be constructed based on established methods for the synthesis of Efavirenz and related deuterated compounds.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of non-deuterated Efavirenz and related compounds.
Stage 1: Synthesis of (Cyclopropyl-d5)acetylene
The key to synthesizing this compound is the preparation of the deuterated intermediate, (cyclopropyl-d5)acetylene. This can be achieved through a two-step process starting from a deuterated cyclopropyl methyl ketone.
Step 1a: Deuteration of Cyclopropyl Methyl Ketone
A potential method for the deuteration of cyclopropyl methyl ketone involves an acid or base-catalyzed exchange reaction in the presence of a deuterium source, such as D₂O.
| Parameter | Value/Condition |
| Starting Material | Cyclopropyl methyl ketone |
| Deuterium Source | Deuterium oxide (D₂O) |
| Catalyst | Acid (e.g., DCl) or Base (e.g., NaOD) |
| Solvent | D₂O or a co-solvent system |
| Temperature | Varies (may require heating) |
| Reaction Time | Monitored by NMR or MS |
| Work-up | Extraction and distillation |
Step 1b: Conversion to (Cyclopropyl-d5)acetylene
Several methods exist for the conversion of cyclopropyl methyl ketone to cyclopropyl acetylene. One common approach involves reaction with a chlorinating agent followed by dehydrochlorination.
| Parameter | Value/Condition |
| Starting Material | Cyclopropyl-d5 methyl ketone |
| Reagents | 1. Chlorinating agent (e.g., PCl₅) 2. Strong base (e.g., NaNH₂, n-BuLi) |
| Solvent | Anhydrous, non-protic solvent (e.g., THF, hexane) |
| Temperature | Cooled initially, then may require reflux |
| Reaction Time | Several hours |
| Work-up | Quenching, extraction, and distillation |
Stage 2: Synthesis of Racemic 2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol
This step involves the addition of the lithium salt of (cyclopropyl-d5)acetylene to 2-amino-5-chlorophenyl trifluoromethyl ketone.
| Parameter | Value/Condition |
| Starting Materials | (Cyclopropyl-d5)acetylene, 2-amino-5-chlorophenyl trifluoromethyl ketone |
| Reagent | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with saturated NH₄Cl solution, extraction with ethyl acetate |
| Purification | Column chromatography on silica gel |
Stage 3: Synthesis of this compound
The final step is the cyclization of the amino alcohol intermediate to form the benzoxazinone ring using a carbonylating agent.
| Parameter | Value/Condition |
| Starting Material | Racemic 2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) or Triphosgene |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | Room temperature to reflux |
| Reaction Time | 1-3 hours |
| Work-up | Removal of solvent, extraction with ethyl acetate |
| Purification | Column chromatography and/or recrystallization |
Purification Methods
The purification of this compound is critical to ensure its suitability as an internal standard. The primary methods employed are column chromatography and recrystallization. For chiral separation to isolate specific enantiomers, specialized chromatographic techniques are necessary.
Chromatographic Purification
Caption: General workflow for the purification of this compound.
Table of Chromatographic Conditions (Typical)
| Parameter | Condition |
| Stationary Phase | Silica gel (for achiral purification) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Detection | UV (e.g., 254 nm) |
| Chiral Stationary Phase | Cellulose or amylose-based (for enantiomeric separation) |
| Chiral Mobile Phase | n-Hexane/Isopropanol[2] |
Recrystallization
Recrystallization from a suitable solvent system, such as heptane/ethyl acetate, can be employed to further purify the final product and obtain a crystalline solid.
Data Presentation
Table of Expected Quantitative Data
| Parameter | Expected Value |
| Overall Yield | 15-30% (estimated based on a multi-step synthesis) |
| Purity (by HPLC) | >95%[3] |
| Deuterium Incorporation | ≥98% |
| Molecular Formula | C₁₄H₄D₅ClF₃NO₂[3] |
| Molecular Weight | 320.71 g/mol [3] |
Conclusion
The synthesis and purification of this compound require a multi-step approach that leverages established organic chemistry reactions. The key challenge lies in the efficient and selective introduction of deuterium atoms into the cyclopropyl moiety. The purification of the final product to a high degree of chemical and isotopic purity is essential for its application as an internal standard in analytical methods. The protocols and data presented in this guide provide a solid foundation for the successful preparation of this important analytical standard.
References
Physical and chemical characteristics of (Rac)-Efavirenz-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document details its properties, experimental protocols for its analysis, and its metabolic fate, serving as a critical resource for professionals in drug development and research.
Physicochemical Characteristics
This compound is a stable isotope-labeled version of Efavirenz, where five hydrogen atoms on the cyclopropyl ring have been replaced by deuterium. This labeling is primarily for use as an internal standard in quantitative bioanalytical assays.
General and Physical Properties
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated parent compound, Efavirenz. Due to the limited availability of specific experimental data for the deuterated analog, properties of Efavirenz are provided as a close proxy.
| Property | This compound | Efavirenz |
| Molecular Formula | C₁₄H₄D₅ClF₃NO₂[1][2][3][4] | C₁₄H₉ClF₃NO₂[5] |
| Molecular Weight | 320.71 g/mol [1][2][3][4] | 315.7 g/mol [5] |
| CAS Number | 1132642-95-5[1][2][3], 154598-52-4 (unlabeled)[1][2] | 154598-52-4[5] |
| Appearance | Off-White Solid[3] | Crystalline solid[5] |
| Purity | >95% (HPLC)[1][2] | ≥98%[5] |
| Storage Temperature | -20°C[1][2] | -20°C[5] |
Solubility
| Solvent | Efavirenz Solubility |
| Ethanol | Approximately 20 mg/mL[5] |
| DMSO | Approximately 14 mg/mL[5] |
| Dimethylformamide (DMF) | Approximately 20 mg/mL[5] |
| Aqueous Buffers | Sparingly soluble[5] |
| 1:1 Ethanol:PBS (pH 7.2) | Approximately 0.5 mg/mL[5] |
| Water | Very low, between 0.0127 mM and 0.0263 mM[6] |
Metabolic Pathways of Efavirenz
Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, followed by glucuronidation. The metabolic profile of this compound is expected to be qualitatively similar to that of Efavirenz, although the rate of metabolism may be altered due to the kinetic isotope effect.
The primary enzyme responsible for the major metabolic route, 8-hydroxylation, is CYP2B6.[7] A minor pathway, 7-hydroxylation, is catalyzed mainly by CYP2A6.[8] These hydroxylated metabolites can undergo further oxidation and glucuronidation before excretion.
Caption: Primary metabolic pathways of Efavirenz in the liver.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate quantification and study of this compound and Efavirenz. Below are summaries of methodologies for bioanalysis and in vitro metabolism studies.
Quantification of Efavirenz in Biological Matrices
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[9]
-
Objective: To quantify Efavirenz in human plasma.
-
Sample Preparation:
-
Thaw frozen K2-EDTA plasma samples.
-
To 50 µL of plasma, add 20 µL of the Efavirenz sample solution and 20 µL of an internal standard.
-
Vortex the mixture for 5 minutes.
-
Perform solid-phase extraction (SPE) to remove interfering substances.
-
Elute the drug from the SPE cartridge with 0.5 mL of the mobile phase.[9]
-
-
Chromatographic Conditions:
-
Internal Standard: this compound is an ideal internal standard for this application.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][11]
-
Objective: Sensitive quantification of Efavirenz in various biological matrices including plasma, brain tissue, and dried blood spots.
-
Sample Preparation (Dried Blood Spots):
-
Excise the dried blood spot.
-
Add an internal standard (e.g., hexobarbital) and 1 mol/L K₂CO₃.
-
Extract with ethyl acetate/n-hexane (50/50 v/v).
-
Evaporate the extract to dryness.
-
Reconstitute the residue in the mobile phase.[11]
-
-
Chromatographic and Mass Spectrometric Conditions:
Caption: General workflow for the bioanalysis of Efavirenz using an internal standard.
In Vitro Metabolism Study
Method: Human Liver Microsome (HLM) Incubation Assay[8][12][13]
-
Objective: To investigate the in vitro metabolism of Efavirenz and identify the responsible CYP enzymes.
-
Materials:
-
Pooled human liver microsomes.
-
Efavirenz stock solution (e.g., in methanol).
-
Potassium phosphate buffer (pH 7.4).
-
NADPH-generating system (cofactor for CYP enzymes).
-
Specific CYP inhibitors (for reaction phenotyping).
-
-
Procedure:
-
Prepare incubation mixtures in a 96-well plate containing HLM (e.g., 0.25 mg/mL), potassium phosphate buffer, and Efavirenz at various concentrations (e.g., 10 µM).[8]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.[8]
-
Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant for the formation of metabolites (e.g., 7-hydroxyefavirenz and 8-hydroxyefavirenz) using LC-MS/MS.[8]
-
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations are performed in the presence of known selective inhibitors for different CYP isoforms.[8]
Synthesis Outline
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic routes for Efavirenz and its analogs are well-documented.[14][15][16][17] A key step in the synthesis involves the coupling of a substituted aniline with a cyclopropyl acetylene derivative. For the synthesis of this compound, a deuterated cyclopropyl acetylene starting material would be utilized.
Conclusion
This compound is an indispensable tool for the accurate pharmacokinetic and metabolic evaluation of Efavirenz. This guide provides a foundational understanding of its physicochemical properties, metabolic pathways, and the experimental methodologies employed in its study. The presented data and protocols are intended to support researchers and drug development professionals in their work with this important compound.
References
- 1. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]
- 2. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. firescholars.seu.edu [firescholars.seu.edu]
- 15. Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
(Rac)-Efavirenz-d5 CAS number and molecular weight
An In-depth Technical Guide to (Rac)-Efavirenz-d5
This guide provides comprehensive technical information on this compound, a deuterated analog of Efavirenz. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in bioanalytical studies or in other research applications.
Core Compound Data
This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte in mass spectrometry-based assays. This property makes it an ideal internal standard for pharmacokinetic and other quantitative studies.
Below is a summary of the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₄D₅ClF₃NO₂ | [1][2][3] |
| Molecular Weight | 320.71 g/mol | [1][2][3] |
| CAS Number | 1132642-95-5 (major) 2749807-27-8 | [1][2][4] |
Note on CAS Numbers: Multiple CAS numbers have been assigned to this compound. Researchers should verify the specific CAS number associated with their material from the supplier.
Experimental Protocols
Synthesis of (Rac)-Efavirenz
The synthesis of racemic Efavirenz can be achieved through the cyclization of a key intermediate. A similar pathway would be followed for this compound, utilizing a deuterated cyclopropyl starting material. The following is a general protocol based on established synthesis routes for the non-labeled compound.
Materials:
-
2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Heptane
-
Methanol
-
5% aqueous Sodium Bicarbonate
-
Deionized Water
-
Hydrochloric acid solution (2%)
-
Saturated sodium bicarbonate solution
-
10% brine solution
Procedure:
-
Dissolve the starting amino alcohol in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, add methanol to quench any unreacted CDI.
-
Add n-heptane, and remove a portion of the solvent under reduced pressure.
-
Add more n-heptane and THF to the reaction mass.
-
Add 5% aqueous sodium bicarbonate and stir vigorously.
-
Separate the organic layer and wash it sequentially with deionized water, 2% hydrochloric acid solution, saturated sodium bicarbonate solution, and 10% brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then crystallized from n-heptane to yield pure this compound.
This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.
Bioanalytical Method for Quantification of Efavirenz using this compound as an Internal Standard
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in biological matrices (e.g., hair samples), using this compound as the internal standard.[5]
Materials and Reagents:
-
Efavirenz certified reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Biological matrix (e.g., human plasma, hair)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add a known concentration of this compound solution.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Efavirenz to the peak area of this compound against the concentration of the Efavirenz standards.
-
Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Mechanism of Action of Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding directly to a non-essential site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Caption: Mechanism of action of Efavirenz.
Bioanalytical Workflow using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for a bioanalytical assay using a deuterated internal standard like this compound for the quantification of an analyte in a biological matrix.
Caption: Bioanalytical workflow with a deuterated internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (Rac)-Efavirenz-d5 - Certificate of Analysis and Purity Assessment
This technical guide provides a comprehensive overview of the analytical specifications, purity assessment, and mechanism of action for (Rac)-Efavirenz-d5. The information is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their studies.
Certificate of Analysis Summary
A specific Certificate of Analysis for a single batch of this compound is not publicly available. However, by compiling data from various suppliers, a typical specification profile can be summarized. The following table represents a composite of common analytical data provided for this compound.
| Parameter | Specification | Typical Method |
| Chemical Name | 6-Chloro-4-((cyclopropyl-d5)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1][2]oxazin-2-one | - |
| CAS Number | 2749807-27-8[3][4], 1132642-95-5[5][6] | - |
| Molecular Formula | C₁₄H₄D₅ClF₃NO₂[4][5][7] | - |
| Molecular Weight | 320.71 g/mol [5][6][7] | Mass Spectrometry |
| Appearance | Off-White Solid[6] | Visual Inspection |
| Purity (HPLC) | >95%[5] | HPLC |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅)[4] | Mass Spectrometry |
| Storage | -20°C[5] | - |
| Solubility | DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 20 mg/ml[4] | - |
Experimental Protocols
The purity and identity of this compound are typically determined using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are representative experimental protocols based on published analytical methods for Efavirenz and its deuterated analogs.[8][9][10][11]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the substance by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength of 247 nm.[9]
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as a 50:50 (v/v) mixture of methanol and water.[9]
-
Analysis: The prepared sample solution is injected into the HPLC system. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Identity and Isotopic Purity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method confirms the chemical structure and determines the isotopic enrichment of the deuterated compound.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method, a C18 column is used for separation. An isocratic elution with a mobile phase of 0.1% formic acid in water and acetonitrile (20:80, v/v) can be employed.[8]
-
Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transition for Efavirenz-d5: The specific precursor-to-product ion transition for Efavirenz-d5 is monitored, for example, m/z 321 → 246.[8]
-
-
Sample Preparation: The sample is prepared in a suitable solvent and infused into the LC-MS/MS system.
-
Analysis: The presence of the correct precursor and product ions confirms the identity of this compound. The isotopic purity is determined by comparing the signal intensity of the deuterated molecule to any non-deuterated Efavirenz present.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for the analysis of this compound.
Mechanism of Action of Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It targets the reverse transcriptase enzyme of HIV-1, which is crucial for the replication of the virus.[1][2][12] The following diagram illustrates this mechanism.
Caption: Mechanism of action of Efavirenz as an NNRTI.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Efavirenz? [synapse.patsnap.com]
Navigating the Landscape of (Rac)-Efavirenz-d5: A Technical Guide to Safety and Handling
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like (Rac)-Efavirenz-d5 is instrumental in advancing pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the safety data, handling procedures, and relevant biological pathways associated with this compound, ensuring its safe and effective use in a laboratory setting.
This document summarizes the available safety information and outlines key biological pathways and experimental considerations based on the well-characterized non-deuterated parent compound, Efavirenz. The inclusion of a deuterated analog necessitates careful handling and adherence to safety protocols, as outlined in the Safety Data Sheet (SDS).
Safety Data Sheet at a Glance
A comprehensive understanding of the hazards associated with this compound is paramount for laboratory safety. The following tables summarize the key safety information derived from the Safety Data Sheet provided by LGC Standards.[1]
Table 1: Hazard Identification and Classification [1]
| Hazard Class | Category | Hazard Statement |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation. |
| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |
| Effects on or via lactation | - | H362: May cause harm to breast-fed children. |
| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Table 2: Handling and Personal Protective Equipment (PPE) [1]
| Aspect | Recommendation |
| Engineering Controls | Ensure adequate ventilation. |
| Eye/Face Protection | Wear suitable eye/face protection. |
| Skin Protection | Wear protective gloves and suitable protective clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required. |
| General Hygiene | Avoid contact with skin, eyes, or clothing. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work. |
Table 3: Storage and Disposal [1]
| Aspect | Recommendation |
| Storage | Store at -20°C. Store only in the original receptacle. |
| Spillage | Collect spillage. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. |
Biological Pathways and Mechanisms
This compound is a deuterated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] Its mechanism of action and metabolic fate are expected to be analogous to the parent compound.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Efavirenz functions by non-competitively binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site.[2][4][5] This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle.[4][5]
References
Methodological & Application
Application Note: Quantitative Analysis of Efavirenz in Human Plasma by LC-MS/MS using (Rac)-Efavirenz-d5
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in human plasma. The method utilizes (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies of Efavirenz.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Monitoring its plasma concentrations is crucial to ensure therapeutic efficacy and minimize dose-related side effects. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Efavirenz in human plasma, which is applicable for clinical research and therapeutic drug management.
Experimental
Materials and Reagents
-
Efavirenz analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A gradient elution program was utilized for the separation of Efavirenz and its internal standard.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Run Time | Approximately 3-5 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Note: A gradient program is suggested to ensure optimal separation and peak shape.[1][3]
Mass Spectrometry Conditions
The mass spectrometer was operated in negative ionization mode for the detection of Efavirenz and in positive ionization mode for this compound. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | Efavirenz | This compound |
| Ionization Mode | Negative ESI | Positive ESI |
| Precursor Ion (m/z) | 314.2 | 321.0 |
| Product Ion (m/z) | 243.9 (Quantifier), 232.0 (Qualifier) | 246.0 |
| Dwell Time | 250 ms | 250 ms |
| Source Temperature | 550 °C | 550 °C |
| Nebulizer Gas | 50 (arbitrary units) | 50 (arbitrary units) |
| Heater Gas | 30 (arbitrary units) | 30 (arbitrary units) |
| Curtain Gas | 35 (arbitrary units) | 35 (arbitrary units) |
Note: The MRM transitions for Efavirenz are based on negative ionization[1][2][3], while the transition for Efavirenz-d5 is based on positive ionization as per available data.[4]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Efavirenz and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Efavirenz stock solution with methanol to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
-
Calibration Standards and QCs: Spike drug-free human plasma with the appropriate Efavirenz working solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation Protocol
A protein precipitation method is used for the extraction of Efavirenz from plasma samples.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linearity Range | 1.0 - 2,500 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.99[1][3] |
| LLOQ | 1.0 ng/mL[1][2][3] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 9.24[1][3] | 112[1][3] | 12.3[1][3] | 108[1][3] |
| Low QC | 2.41 - 6.42[1][3] | 100 - 111[1][3] | 3.03 - 9.18[1][3] | 95.2 - 108[1][3] |
| Medium QC | 2.41 - 6.42[1][3] | 100 - 111[1][3] | 3.03 - 9.18[1][3] | 95.2 - 108[1][3] |
| High QC | 2.41 - 6.42[1][3] | 100 - 111[1][3] | 3.03 - 9.18[1][3] | 95.2 - 108[1][3] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Efavirenz.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Efavirenz in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reproducibility of the results. The simple sample preparation and short analytical run time make this method highly suitable for high-throughput analysis in a clinical or research setting.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Quantification of Efavirenz in Human Plasma using (Rac)-Efavirenz-d5 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Efavirenz in human plasma using (Rac)-Efavirenz-d5 as an internal standard (IS). The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision.[1][2][3]
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[4][5] Accurate measurement of Efavirenz concentrations in biological matrices is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This protocol details a validated LC-MS/MS method employing this compound, a deuterated analog of Efavirenz, as an internal standard to ensure reliable quantification.[1][2] The stable isotope-labeled internal standard co-elutes with the analyte and has similar ionization efficiency, which allows for the correction of matrix effects and variations during sample processing and analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Efavirenz using a deuterated internal standard.
Table 1: Calibration and Linearity
| Parameter | Value |
| Linearity Range | 1.0 - 2,500 ng/mL[4] |
| Regression Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] |
Table 2: Precision and Accuracy
| Quality Control | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 9.24[4] | 112[4] | 12.3[4] | 108[4] |
| Low QC | 6.42[4] | 111[4] | 9.18[4] | 108[4] |
| Medium QC | 3.85 | 100[4] | 5.50 | 98.6 |
| High QC | 2.41[4] | 105[4] | 3.03[4] | 95.2[4] |
Table 3: Recovery and Matrix Effect
| Parameter | Efavirenz | This compound |
| Mean Recovery | 83.8%[6] | Not explicitly stated, but expected to be similar to Efavirenz |
| Matrix Effect | Minimal, compensated by IS | Compensates for analyte matrix effects |
Experimental Protocols
Materials and Reagents
-
Efavirenz analytical standard
-
This compound (Internal Standard)[7]
-
Methanol (LC-MS grade)[7]
-
Acetonitrile (LC-MS grade)[7]
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[7]
-
Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.[4]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.[4]
-
Add 100 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile) to each tube, except for the blank.
-
To the blank tube, add 100 µL of acetonitrile without the internal standard.
-
Vortex mix all tubes for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant to a clean set of tubes or a 96-well plate.
-
Add 50 µL of water to each sample.
-
Vortex mix and inject into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes[4] |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[4] |
| MRM Transition (Efavirenz) | m/z 314.2 → 243.9[4] |
| MRM Transition (this compound) | m/z 319.2 → 248.9 (Note: Exact m/z may vary slightly, e.g., 320.20 → 249.90[4]) |
| Collision Gas | Argon |
| Curtain Gas | 35 psi[4] |
| IonSpray Voltage | -4500 V |
| Temperature | 550 °C |
Data Analysis
Quantification is performed by calculating the peak area ratio of Efavirenz to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of Efavirenz in the QC and unknown samples are then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Efavirenz.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Efavirenz in Human Plasma using a Validated LC-MS/MS Method with (Rac)-Efavirenz-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Efavirenz in human plasma. The method utilizes (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique.[4][5][6] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).[4][5] The method is validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies of Efavirenz.[4]
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[7][8] Monitoring the plasma concentrations of Efavirenz is crucial to ensure therapeutic efficacy while minimizing dose-related side effects.[9] This application note presents a validated LC-MS/MS method for the reliable quantification of Efavirenz in human plasma, employing this compound as an internal standard to compensate for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Efavirenz reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in acetonitrile:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.
Sample Preparation
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 analytical column (e.g., 50 x 4.6 mm, 3.5 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][5]
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
Results and Discussion
The developed LC-MS/MS method was validated for its linearity, sensitivity, precision, accuracy, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1.0 to 2,500 ng/mL.[4][5] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL, showcasing the high sensitivity of the method.[4][5]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control levels: LLOQ, low, medium, and high. The precision (%CV) and accuracy (%Bias) were within the acceptable limits set by the FDA guidelines.
Table 1: Precision and Accuracy Data for Efavirenz Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 9.24 | 112 | 12.3 | 108 |
| Low (LQC) | 4.0 | 6.42 | 111 | 9.18 | 108 |
| Medium (MQC) | 80 | 2.41 | 100 | 3.03 | 95.2 |
| High (HQC) | 2000 | 3.55 | 103 | 4.50 | 98.5 |
Data adapted from a similar validated method.[4]
Stability
Efavirenz was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[4]
Experimental Workflow and Protocols
The following diagram illustrates the major steps in the quantification of Efavirenz in human plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Efavirenz Analysis Using a Deuterated Internal Standard
These application notes provide detailed protocols for the sample preparation of Efavirenz from biological matrices for quantitative analysis, utilizing a deuterated internal standard to ensure accuracy and precision. The methods outlined are intended for researchers, scientists, and drug development professionals working on the bioanalysis of Efavirenz.
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Efavirenz is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Efavirenz-d5 or ¹³C₆-Efavirenz, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3]
This document details three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Metabolic Pathway of Efavirenz
Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to 8-hydroxyefavirenz, predominantly catalyzed by CYP2B6.[4][5][6][7] A minor pathway involves the formation of 7-hydroxyefavirenz, mainly by CYP2A6.[4][6] These hydroxylated metabolites can be further metabolized to 8,14-dihydroxyefavirenz and subsequently undergo glucuronidation for excretion.[4] Genetic polymorphisms in CYP2B6 can significantly impact Efavirenz metabolism and plasma concentrations, leading to variability in drug response and potential for adverse effects.[5][8]
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Cytochrome P450 2B6 Pharmacogenomics in Determining Efavirenz-Mediated Central Nervous System Toxicity, Treatment Outcomes, and Dosage Adjustments in Patients with Human Immunodeficiency Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Efavirenz and its Deuterated Analog for Research and Pharmaceutical Analysis
Abstract
This application note details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Efavirenz and its deuterated internal standard, (Rac)-Efavirenz-d5. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with stereospecific pharmacological activity, making the separation of its enantiomers critical for drug development and quality control.[1][2] The (S)-enantiomer is the therapeutically active agent.[2] This document provides comprehensive protocols for both normal-phase and reverse-phase chiral HPLC methods, suitable for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies outlined herein are designed to deliver high resolution and accurate quantification of Efavirenz enantiomers and the deuterated internal standard.
Introduction
Efavirenz is a key component in the treatment of HIV-1 infection.[2] Due to its chiral nature, the enantiomers of Efavirenz may exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[3] Regulatory agencies such as the FDA mandate the evaluation of the stereoisomeric composition of chiral drugs.[3][4] Therefore, reliable and efficient analytical methods for the separation and quantification of Efavirenz enantiomers are essential. Deuterated analogs, such as this compound, are commonly used as internal standards in bioanalytical methods to ensure accuracy and precision.[5][6] This application note presents validated chiral HPLC methods adaptable for the analysis of both Efavirenz and this compound.
Principle of Chiral Separation
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[1][3] This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated high efficacy in resolving the enantiomers of Efavirenz and its analogs.[1][4]
Experimental Protocols
Two primary methodologies are presented: a Normal-Phase HPLC method and a Reverse-Phase HPLC method.
Method 1: Normal-Phase Chiral HPLC
This method is well-established for the enantiomeric separation of Efavirenz.[3][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: Isopropyl Alcohol (IPA) (90:10, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection | UV at 254 nm[3] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic Efavirenz and this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to the desired working concentration range (e.g., 0.25 - 375 µg/mL for Efavirenz).[3]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Method 2: Reverse-Phase Chiral HPLC
This method offers an alternative to normal-phase chromatography with different selectivity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate)) |
| Mobile Phase | 0.1% Formic Acid in Water: Acetonitrile (55:45, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25°C[7] |
| Detection | UV at 252 nm[7] |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a stock solution of racemic Efavirenz and this compound in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent mixture to a suitable working concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Quantitative Data Summary
The following tables summarize the expected quantitative performance based on the analysis of Efavirenz. Similar performance is anticipated for this compound.
Table 1: Performance Data for Normal-Phase Chiral HPLC Method
| Parameter | (R)-Efavirenz | (S)-Efavirenz |
| Retention Time (min) | ~7.5[4] | ~9.2[4] |
| Resolution (Rs) | > 3.0[3] | - |
| Linearity Range (µg/mL) | 0.249 - 375[3] | - |
| Limit of Detection (LOD) (µg/mL) | 0.075[3] | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.249[3] | - |
| Recovery (%) | 97 - 104[3] | - |
Table 2: Performance Data for Reverse-Phase Chiral HPLC Method
| Parameter | (R)-Efavirenz | (S)-Efavirenz |
| Resolution (Rs) | > 4.0[7] | - |
| Linearity Range (mg/mL) | 0.04 - 0.4[7] | - |
| Limit of Detection (LOD) (mg/mL) | 0.01[7] | - |
| Limit of Quantification (LOQ) (mg/mL) | 0.04[7] | - |
| Recovery (%) | 93.5 - 107.5[7] | - |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for the chiral separation of Efavirenz and this compound.
Caption: General workflow for chiral HPLC analysis.
Caption: Principle of chiral separation on a CSP.
Conclusion
The described normal-phase and reverse-phase chiral HPLC methods provide reliable and robust approaches for the enantioselective separation of Efavirenz and its deuterated analog, this compound. These protocols are suitable for routine quality control, stability studies, and bioanalytical applications in pharmaceutical research and development. The provided quantitative data serves as a benchmark for method validation, and the workflows can be adapted to specific laboratory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 4. jfda-online.com [jfda-online.com]
- 5. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (Rac)-Efavirenz-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (Rac)-Efavirenz using its deuterated internal standard, (Rac)-Efavirenz-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary mass spectrometry parameters, experimental procedures for sample preparation from different biological matrices, and liquid chromatography conditions.
Mass Spectrometry Parameters
The accurate detection and quantification of Efavirenz and its deuterated internal standard, Efavirenz-d5, are critical for pharmacokinetic and toxicokinetic studies. Both positive and negative electrospray ionization (ESI) modes can be utilized, with multiple reaction monitoring (MRM) ensuring high selectivity and sensitivity.
ESI Positive Mode
This mode is suitable for the analysis of Efavirenz and Efavirenz-d5, particularly in matrices like hair samples.[1]
Table 1: Mass Spectrometry Parameters for ESI Positive Mode
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |
| Efavirenz | 316.0 | 244.0 | 200 | 81 | 10 | 19 | 20 |
| Efavirenz (Qualifier) | 316.0 | 232.0 | - | - | - | - | - |
| This compound | 321.0 | 246.0 | - | - | - | - | - |
Source: Adapted from a validated method for Efavirenz analysis in hair.[1]
ESI Negative Mode
Negative ionization mode is commonly employed for the analysis of Efavirenz in plasma samples, offering excellent sensitivity.[2][3] While specific parameters for Efavirenz-d5 are not explicitly detailed in the cited literature, the parameters for a similar deuterated internal standard, ¹³C₆-Efavirenz, can be used as a starting point for optimization. The MRM transition for Efavirenz-d5 in negative mode is inferred from the fragmentation pattern of Efavirenz.
Table 2: Mass Spectrometry Parameters for ESI Negative Mode
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| Efavirenz | 314.2 | 243.9 | -55.40 | -7.0 | -25.3 | -4.64 |
| This compound (Estimated) | 319.2 | 248.9 | Optimize based on IS response | Optimize based on IS response | Optimize based on IS response | Optimize based on IS response |
Source: Adapted from a sensitive and selective LC-MS/MS method for Efavirenz in human plasma using ¹³C₆-Efavirenz as an internal standard.[2]
Experimental Protocols
The following protocols describe the preparation of samples from human plasma and hair for LC-MS/MS analysis.
Sample Preparation from Human Plasma
This protocol utilizes a simple protein precipitation method, suitable for high-throughput analysis.[2][3]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Dilute the supernatant 1:1 with water.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Sample Preparation from Hair
This protocol is designed for the extraction of Efavirenz from small hair samples, providing a measure of long-term drug exposure.[1]
Materials:
-
Hair samples (approximately 0.2 mg)
-
This compound internal standard working solution
-
Methanol:Water (70:30, v/v) extraction solvent
-
Screw-cap tubes with beads for pulverization
-
Bead ruptor or similar pulverizer
-
Vortex mixer
-
Filter (0.45 µm)
-
Vacuum filtration apparatus
Procedure:
-
Weigh approximately 0.2 mg of hair and place it into a screw-cap tube containing pulverization beads.
-
Add the extraction solvent containing the this compound internal standard.
-
Briefly vortex the sample for 10 seconds.
-
Pulverize the sample using a bead ruptor (e.g., 5 cycles of 60 seconds at 5 m/s with a 30-second dwell time between cycles).
-
After pulverization, transfer the extract and filter it through a 0.45 µm filter under vacuum.
-
Inject 10 µL of the clear extract into the LC-MS/MS system for analysis.[1]
Liquid Chromatography Conditions
The following are typical liquid chromatography conditions that can be adapted for the analysis of Efavirenz.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition 1 (for Plasma Analysis) | Condition 2 (for Hair Analysis) |
| LC System | High-Performance Liquid Chromatography (HPLC) system | Agilent 1260 series LC system or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) | Agilent Poroshell C18 (2.7 µm, 4.6 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Gradient/Isocratic | Gradient elution | Isocratic (20:80, v/v, Mobile Phase A:Mobile Phase B) |
| Column Temperature | 40°C | 30°C |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 5 minutes | 3 minutes |
Sources: Adapted from published LC-MS/MS methods.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods.
Table 4: Method Performance for Efavirenz in Human Plasma (Negative ESI)
| Parameter | Value |
| Linearity Range | 1.0 - 2,500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | 2.41% - 9.24% |
| Inter-day Precision (%CV) | 3.03% - 12.3% |
| Intra-day Accuracy (%) | 100% - 112% |
| Inter-day Accuracy (%) | 95.2% - 108% |
| Retention Time | ~2.6 minutes |
Source: A sensitive and selective LC-MS/MS method for quantitative analysis of Efavirenz in human plasma.[2][4]
Table 5: Method Performance for Efavirenz in Hair (Positive ESI)
| Parameter | Value |
| Linearity Range | 0.625 - 40 ng/mg |
| Lower Limit of Quantification (LLOQ) | 0.625 ng/mg |
| Intra-day Precision (%CV) | < 7% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (%) | 97% - 110% |
| Extraction Efficiency | 83% |
Source: A validated liquid chromatography-tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples.[1]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Experimental workflow for the quantification of Efavirenz.
Caption: Logical relationship for internal standard-based quantification.
References
- 1. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of (Rac)-Efavirenz-d5 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (Rac)-Efavirenz-d5 as an internal standard in pharmacokinetic (PK) studies of Efavirenz. These guidelines are intended to assist in the accurate quantification of Efavirenz in biological matrices, a critical aspect of drug development and therapeutic drug monitoring.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring is often employed to optimize treatment efficacy and minimize adverse effects.[4][5][6] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] The use of a deuterated internal standard is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and robustness of the pharmacokinetic data.[8][9]
This compound is chemically identical to Efavirenz but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its distinction from the unlabeled drug by the mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during extraction, chromatography, and ionization.[10][8]
Pharmacokinetics of Efavirenz
A thorough understanding of Efavirenz's pharmacokinetic profile is essential for designing and interpreting studies that utilize this compound.
Absorption: Efavirenz is well absorbed after oral administration, with peak plasma concentrations achieved in approximately 5 hours.[1] It is recommended to be taken on an empty stomach as food can increase its absorption and the incidence of adverse effects.[2]
Distribution: It is highly protein-bound in the blood (99.5-99.75%) and has a large volume of distribution.[2]
Metabolism: The primary route of Efavirenz metabolism is through the cytochrome P450 (CYP) system in the liver, predominantly by the CYP2B6 enzyme, to form hydroxylated metabolites like 8-hydroxyefavirenz.[1][4][5] These metabolites are then further processed by glucuronidation.[1][11] Efavirenz can also induce its own metabolism by increasing the expression of CYP2B6 and CYP3A4.[4][5]
Elimination: The drug has a long half-life of 40 to 55 hours.[1][2] Excretion occurs through both feces (16% to 61%) and urine (14% to 34%), with less than 1% of the drug excreted unchanged.[1]
Summary of Efavirenz Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~5 hours | [1] |
| Half-life (t1/2) | 40 - 55 hours | [1][2] |
| Protein Binding | 99.5 - 99.75% | [2] |
| Primary Metabolizing Enzyme | CYP2B6 | [4][5] |
| Primary Metabolite | 8-hydroxyefavirenz | [4][5] |
Experimental Protocols
The following protocols describe a general framework for the quantification of Efavirenz in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
(Rac)-Efavirenz (Analyte)
-
This compound (Internal Standard)
-
Control Human Plasma (with K2EDTA or other suitable anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[12]
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These will be used to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the internal standard stock solution with methanol.[12]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Efavirenz from plasma.[13][14]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a specified amount of the internal standard working solution to each tube (except for blank samples).
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example parameters for an LC-MS/MS method. These should be optimized for the specific instrumentation being used.
| Parameter | Example Value |
| Liquid Chromatography | |
| HPLC Column | C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water[12][15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[15] |
| Flow Rate | 0.3 - 0.5 mL/min[12][15] |
| Elution | Isocratic[12] or Gradient[15] |
| Injection Volume | 5 - 10 µL |
| Run Time | 3 - 5 minutes[12][15] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] or Negative[13][15] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Efavirenz) | e.g., m/z 316 -> 244 (Quantifier)[12], m/z 314.2 -> 243.9 (Quantifier)[13] |
| MRM Transition (Efavirenz-d5) | e.g., m/z 321 -> 246[12] |
Data Analysis and Quantification
The concentration of Efavirenz in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Efavirenz in the study samples is then interpolated from this curve.
Visualizations
Efavirenz Metabolism Pathway
Caption: Metabolic pathway of Efavirenz.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Bioanalytical workflow for Efavirenz quantification.
References
- 1. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacokinetic and pharmacodynamic analysis of efavirenz dose reduction using an in vitro-in vivo extrapolation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 14. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
Application Note and Protocol for Therapeutic Drug Monitoring of Efavirenz using (Rac)-Efavirenz-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring (TDM) of Efavirenz is crucial due to significant inter-patient variability in its pharmacokinetics, which can be influenced by factors such as genetic polymorphisms (e.g., in CYP2B6), gender, and race.[3] Sub-therapeutic plasma concentrations can lead to suboptimal viral suppression, while supra-therapeutic levels are associated with an increased risk of neuropsychiatric adverse effects.[3][4]
This document provides a detailed protocol for the quantitative analysis of Efavirenz in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (Rac)-Efavirenz-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision, compensating for variations during sample preparation and analysis.[5][6][7] This robust and sensitive method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in clinical settings.[8][9]
Experimental Protocols
Materials and Reagents
-
Efavirenz analytical standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid (reagent grade, ~96%)[8]
-
Deionized water
-
Drug-free human plasma (for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[7]
-
Efavirenz Intermediate and Working Standards: Perform serial dilutions of the Efavirenz stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare working standards at various concentrations.
-
Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.[8]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking drug-free human plasma with the Efavirenz working standards to achieve a concentration range of, for example, 1.0–2,500 ng/mL.[8][9]
-
Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 4, 800, and 2000 ng/mL).[8]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.[8]
-
Add a specified volume of the internal standard working solution.
-
Add protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with water (e.g., one-to-one) before injection into the LC-MS/MS system.[8][9]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
HPLC System: A system with binary pumps, a degasser, and an autosampler.[8]
-
Column: A suitable reversed-phase column, such as a Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm).[8]
-
Injection Volume: 10 µL.[8]
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of Efavirenz from endogenous plasma components. An example gradient is as follows[8]:
-
0.0–1.5 min: 98% A to 2% A
-
1.51–3.00 min: Hold at 2% A
-
3.1–5.0 min: Re-equilibrate at 98% A
-
Tandem Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[11]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[8][11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Optimize source parameters such as collision gas, curtain gas, nebulizer gas, and source temperature for maximum signal intensity.[8]
Data Presentation
Quantitative Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 1.0 - 2,500 ng/mL | [8][9] |
| 10.0 - 1,500 ng/mL | [11] | |
| 250 - 20,000 ng/mL | [12] | |
| Correlation Coefficient (r²) | > 0.99 | [8][9] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [8][9] |
| 10.0 ng/mL | [11] | |
| Intra-day Precision (%RSD) | 1.80% - 10.49% | [11] |
| 2.41% - 9.24% | [8] | |
| Inter-day Precision (%RSD) | 4.72% - 10.28% | [11] |
| 3.03% - 12.3% | [8] | |
| Accuracy/Recovery | 93.54% - 105.73% | [11] |
| 95.2% - 112% | [8] |
Therapeutic Concentration Ranges for Efavirenz
| Concentration Range | Interpretation | Reference |
| < 1.0 mg/L (<1000 ng/mL) | Sub-therapeutic | [3] |
| 1.0 - 4.0 mg/L (1000 - 4000 ng/mL) | Therapeutic | [3][13] |
| > 4.0 mg/L (>4000 ng/mL) | Potentially Toxic | [3] |
Visualizations
Experimental Workflow for Efavirenz TDM
Caption: Workflow for the quantification of Efavirenz in plasma.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
References
- 1. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Interpatient variability in the pharmacokinetics of the HIV non-nucleoside reverse transcriptase inhibitor efavirenz: the effect of gender, race, and CYP2B6 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Successful efavirenz dose reduction guided by therapeutic drug monitoring. [sonar.ch]
Application Notes: Analysis of Efavirenz in Hair Samples using (Rac)-Efavirenz-d5
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) infection.[1][2][3] Monitoring the concentration of Efavirenz in hair samples offers a significant advantage over traditional plasma analysis by providing a longer-term window of detection, which is valuable for assessing treatment adherence.[1][4][5] This application note details a robust and sensitive method for the quantitative analysis of Efavirenz in human hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Efavirenz-d5 as an internal standard.[6][7]
Principle
This method involves the extraction of Efavirenz and the internal standard, this compound, from hair samples, followed by chromatographic separation and detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[6][7]
Instrumentation and Materials
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][8][9]
-
Analytical Column: A reversed-phase C18 column (e.g., Agilent Poroshell C18 or equivalent).[1]
-
Efavirenz: Analytical standard.
-
Reagents: Methanol (HPLC grade), acetonitrile (HPLC grade), water (LC-MS grade), methyl tert-butyl ether (MTBE), ethyl acetate, and ammonium acetate.
-
Equipment: Centrifuge, vortex mixer, water bath, nitrogen evaporator.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of LC-MS/MS methods for the analysis of Efavirenz in hair.
Table 1: Method Validation Parameters for Efavirenz in Hair
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 40 ng/mg | [1][10] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.625 ng/mg | [1][10] |
| Inter-day Precision (%CV) | < 15% | [1][10] |
| Intra-day Precision (%CV) | < 15% | [1][10] |
| Accuracy | 89% - 110% | [1][10] |
| Recovery | 83% - 91% | [1][10] |
Table 2: Mass Spectrometry Parameters for Efavirenz and this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Efavirenz | Negative or Positive | 314.2 or 316.1 | 69.0 or 244.0 |
| This compound | Negative or Positive | 319.2 or 321.1 | 74.0 or 249.0 |
Note: Specific transitions may vary depending on the instrument and optimization.
Experimental Protocols
A detailed protocol for the extraction and analysis of Efavirenz from hair samples is provided below.
Caption: Experimental workflow for the analysis of Efavirenz in hair.
Hair Sample Preparation
-
Washing: Wash the hair samples with a suitable solvent (e.g., dichloromethane or methanol) to remove external contaminants.
-
Drying: Allow the hair samples to air dry completely.
-
Pulverization/Cutting: Cut the hair into small segments (approximately 1 mm) or pulverize it to increase the surface area for efficient extraction.[10]
-
Weighing: Accurately weigh approximately 2 mg of the prepared hair sample into a microcentrifuge tube.[10]
Extraction Procedure
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each hair sample.
-
Methanol Extraction: Add 1 mL of methanol to each tube. Vortex the mixture and incubate it in a shaking water bath at 37°C overnight (at least 14 hours).[10][11]
-
Liquid-Liquid Extraction: After incubation, centrifuge the tubes. Transfer the methanol supernatant to a new tube. To the remaining hair sample, add a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (1:1, v/v) under alkaline conditions.[10][11] Vortex and centrifuge again.
-
Combine and Evaporate: Combine the supernatant from the liquid-liquid extraction with the initial methanol extract. Evaporate the combined solution to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[9] Vortex and transfer the solution to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.[1][10] Efavirenz can be monitored in both modes, but negative ionization is often preferred for its selectivity.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Efavirenz and this compound should be optimized for the specific instrument being used.
-
Data Analysis and Quantification
The concentration of Efavirenz in the hair samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Efavirenz in the unknown samples is then interpolated from this calibration curve.
Logical Relationship of Key Steps
Caption: Logical flow from sample to result in hair analysis.
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate quantification of Efavirenz in human hair samples using LC-MS/MS with this compound as an internal standard. The method is suitable for therapeutic drug monitoring and adherence assessment in clinical and research settings. The use of a deuterated internal standard ensures high accuracy and precision, making this a reliable method for long-term monitoring of Efavirenz exposure.
References
- 1. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz: a decade of clinical experience in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sajhivmed.org.za [sajhivmed.org.za]
- 5. Correlation of hair and plasma efavirenz concentrations in HIV-positive South Africans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Simultaneous Determination of Six Antiretroviral Drugs in Human Hair Using an LC-ESI+-MS/MS Method: Application to Adherence Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of antiretroviral drugs in human hair with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Efavirenz analysis with (Rac)-Efavirenz-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Efavirenz, with a focus on overcoming matrix effects using (Rac)-Efavirenz-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Efavirenz?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These endogenous or exogenous materials can either suppress or enhance the analyte's signal during LC-MS/MS analysis, leading to inaccurate and imprecise quantification.[1][2][3] In Efavirenz analysis, matrix effects can compromise the reliability of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Efavirenz. Since it is structurally and physicochemically very similar to Efavirenz, it co-elutes and experiences nearly identical matrix effects (both ion suppression and enhancement).[1][4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[1][4]
Q3: What are the common sample preparation techniques to minimize matrix effects in Efavirenz analysis?
A3: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2]
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While fast, it may be less effective at removing other matrix components like phospholipids, which are a major source of matrix effects.[1][2][5]
-
Liquid-Liquid Extraction (LLE): This technique separates Efavirenz from the aqueous sample matrix into an immiscible organic solvent based on its differential solubility. LLE is generally more effective at removing salts and highly polar interferences than PPT.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and then eluting the analyte with a different solvent.
Q4: How is the matrix effect quantitatively assessed?
A4: The matrix effect is typically calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution (mobile phase or reconstitution solvent) at the same concentration.[1] The formula is:
% Matrix Effect = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in Efavirenz quantification between samples | Inconsistent matrix effects. | Ensure consistent sample collection and processing. Verify that this compound is being added to all samples and standards at a consistent concentration early in the sample preparation process. |
| Poor recovery of Efavirenz | Suboptimal sample preparation. | Re-evaluate the extraction procedure. For LLE, experiment with different organic solvents and pH adjustments. For SPE, optimize the wash and elution solvents. |
| Significant ion suppression observed | Inefficient removal of matrix components, particularly phospholipids. | Consider switching from PPT to a more rigorous cleanup method like LLE or SPE. Optimize the chromatographic separation to better resolve Efavirenz from interfering components. |
| This compound signal is also suppressed | Severe matrix effects affecting both the analyte and the internal standard. | While the ratio may still be accurate, severe suppression can impact sensitivity. Improve the sample cleanup method to reduce the overall level of matrix components. Diluting the sample extract may also help if the concentration of Efavirenz is sufficiently high. |
| Inconsistent peak shapes for Efavirenz and/or this compound | Matrix components interfering with the chromatography. | Ensure the sample solvent is compatible with the mobile phase. A strong sample solvent can cause peak distortion. Implement a more thorough sample cleanup. |
Experimental Protocols & Data
Detailed Experimental Protocol for Efavirenz Analysis in Human Plasma using Protein Precipitation and LC-MS/MS
This protocol is a representative example based on published methods.[1][4]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Efavirenz and this compound in methanol or acetonitrile (e.g., 1 mg/mL).[6]
-
Prepare working standard solutions of Efavirenz by serial dilution in a suitable solvent.
-
Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL).
-
Spike blank human plasma with the Efavirenz working solutions to create calibration standards and QC samples at various concentrations.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile (containing this compound) to each tube.
-
Vortex mix for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent, Shimadzu, Waters, or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Xbridge C18, 50 mm x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, and then return to initial conditions for re-equilibration.[1]
-
Column Temperature: 40 °C.[1]
-
Autosampler Temperature: 15 °C.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (negative mode has been reported to be effective).[1]
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage for maximum signal intensity.[1][4]
Quantitative Data Summary
The following tables summarize typical performance data for an LC-MS/MS method for Efavirenz using a deuterated internal standard and protein precipitation.
Table 1: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Efavirenz | 4 (Low) | 95.2 | 98.5 |
| 80 (Medium) | 97.8 | 101.2 | |
| 800 (High) | 99.1 | 99.8 | |
| This compound | 100 | 96.5 | 99.3 |
Data are representative and may vary based on specific experimental conditions.
Table 2: Inter- and Intra-day Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 4 (LLOQ) | 8.5 | 105.2 | 9.8 | 103.5 |
| 10 (Low) | 6.2 | 101.7 | 7.5 | 98.9 |
| 100 (Medium) | 4.8 | 97.3 | 5.9 | 99.2 |
| 2000 (High) | 3.1 | 102.4 | 4.3 | 101.8 |
CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification. Data are representative.
Visualizations
Caption: Experimental workflow for Efavirenz analysis.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 5. Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC gradient for co-elution of Efavirenz and its d5 analog
Technical Support Center: Efavirenz LC-MS Method Optimization
Welcome to the technical support center for optimizing liquid chromatography (LC) methods for Efavirenz and its d5-Efavirenz internal standard. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal co-elution and robust quantification.
Frequently Asked Questions (FAQs)
Q1: Why is co-elution of Efavirenz and its d5 analog important for LC-MS/MS analysis?
A1: In LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) like d5-Efavirenz is used to correct for variations in sample preparation, injection volume, and, most critically, matrix effects.[1] Matrix effects, which are the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix, can significantly impact the accuracy and reproducibility of quantification.[2] For the SIL-IS to accurately compensate for these effects, it must experience the exact same ionization conditions as the analyte. This is best achieved when the analyte and IS co-elute perfectly, meaning they have the same retention time.[3][4]
Q2: Why does my d5-Efavirenz elute slightly earlier than Efavirenz?
A2: This phenomenon is known as the chromatographic isotope effect or deuterium effect.[5] In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts, causing them to elute earlier.[6][7] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[3] The magnitude of this retention time shift can depend on the number and location of deuterium atoms.[8]
Q3: What are the key physicochemical properties of Efavirenz to consider for method development?
A3: Efavirenz is a crystalline, lipophilic (fat-soluble) solid with a high logP of 5.4 and very poor aqueous solubility (around 9.0 μg/ml).[9][10] This high hydrophobicity dictates the use of reversed-phase chromatography, typically with a C18 stationary phase, and a mobile phase with a high percentage of organic solvent for elution.
Physicochemical and Chromatographic Data Summary
| Parameter | Value / Typical Condition | Reference |
| Analyte | Efavirenz (EFV) | [11] |
| Internal Standard | Efavirenz-d5 (EFV-d5) | [12][13] |
| LogP (Efavirenz) | 5.4 | [9][10] |
| Aqueous Solubility | ~9.0 μg/ml | [9][10] |
| Typical Column | C18 | [12][14] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | [12][14][15] |
| Mobile Phase B | Acetonitrile or Methanol | [12][14][15] |
| Ionization Mode | ESI Positive or Negative | [12][15] |
Troubleshooting Guide: Optimizing Gradient Elution
This section addresses specific issues you may encounter while developing your LC method.
Problem 1: Significant separation is observed between Efavirenz and d5-Efavirenz peaks.
-
Cause: The deuterium isotope effect is causing a noticeable retention time shift.[5] While perfect co-elution is the ideal, a slight, consistent separation may be acceptable. However, a large or variable gap can compromise data quality.
-
Solution 1: Decrease the Gradient Slope. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can reduce the separation between closely eluting compounds. Focus on making the gradient less steep in the region where Efavirenz and its analog elute.[3][16]
-
Solution 2: Change the Organic Modifier. The choice of organic solvent can alter chromatographic selectivity. If you are using methanol, switching to acetonitrile (or vice versa) can change the interaction kinetics with the stationary phase and may reduce the isotope effect.[14]
-
Solution 3: Lower the Flow Rate. Reducing the flow rate can enhance separation efficiency and provide better resolution, potentially bringing the two peaks closer together.[17]
-
Solution 4: Adjust Column Temperature. Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. Experiment with small increments (e.g., 5°C) to see if it improves co-elution.[14]
Problem 2: Poor peak shape (tailing or fronting) is observed for one or both compounds.
-
Cause: Poor peak shape can result from secondary interactions with the stationary phase, an inappropriate sample solvent, or issues with mobile phase pH.
-
Solution 1: Optimize Mobile Phase pH. For Efavirenz, using an acidic modifier like 0.1% formic acid helps to keep the molecule in a neutral state, minimizing unwanted ionic interactions that can cause peak tailing.[14]
-
Solution 2: Match Sample Diluent to Initial Mobile Phase. Ensure the solvent used to dissolve your final sample extract is as weak as, or weaker than, your starting gradient conditions. Injecting a sample in a solvent much stronger (e.g., 100% acetonitrile) than the initial mobile phase can cause distorted and broadened peaks.[14]
-
Solution 3: Consider a Different Column. If peak shape issues persist, consider a column with a different C18 bonding chemistry or an alternative stationary phase, such as a biphenyl or pentafluorophenyl (PFP) column, which can offer different selectivity.[18]
Problem 3: The internal standard signal is unstable or drifting over time.
-
Cause: This could be due to the back-exchange of deuterium atoms with hydrogen from the solvent, especially if the labels are on exchangeable sites like -OH or -NH groups.[5][19] It can also be caused by the standard adsorbing to active sites within the LC system.
-
Solution 1: Verify Label Stability. Ensure the deuterium atoms on d5-Efavirenz are on stable carbon positions (e.g., aromatic ring) and not on heteroatoms. Deuterium on non-exchangeable positions is crucial for a reliable internal standard.[1][19]
-
Solution 2: Control pH and Temperature. Avoid highly acidic or basic mobile phases and elevated temperatures, as these conditions can sometimes accelerate isotopic exchange.[3]
-
Solution 3: Passivate the LC System. Before running a sample batch, perform several injections of a high-concentration standard. This can help saturate any active sites in the injector, tubing, or column, leading to a more stable response.[5]
Experimental Protocols & Methodologies
Baseline LC Method for Efavirenz Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and requirements.
-
LC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Initial Gradient Profile (Scouting Run):
-
Start at 30% B.
-
Linear ramp to 95% B over 3.0 minutes.
-
Hold at 95% B for 1.0 minute.
-
Return to 30% B in 0.1 minutes.
-
Equilibrate at 30% B for 1.9 minutes.
-
Total Run Time: 6.0 minutes.
-
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI), Positive or Negative mode.
-
Transitions:
-
Illustrative Gradient Optimization Strategy
The table below shows a hypothetical optimization process. The goal is to adjust the gradient slope around the elution time of Efavirenz to minimize the retention time difference (ΔRT) with its d5 analog.
| Gradient Program | Time (min) | % Organic (B) | Observation |
| 1. Initial Scouting | 0.0 - 3.0 | 30 -> 95 (Linear) | RT EFV = 2.50 min, RT EFV-d5 = 2.45 min. ΔRT = 0.05 min. |
| 2. Shallow Gradient | 0.0 - 1.5 | 30 -> 60 (Linear) | RT EFV = 2.85 min, RT EFV-d5 = 2.81 min. ΔRT = 0.04 min. Peaks are broader. |
| 1.5 - 3.5 | 60 -> 95 (Linear) | ||
| 3. Optimized | 0.0 - 1.0 | 30 | RT EFV = 2.72 min, RT EFV-d5 = 2.70 min. ΔRT = 0.02 min. Good peak shape and co-elution. |
| 1.0 - 3.0 | 30 -> 95 (Linear) |
Visualized Workflows and Logic Diagrams
The following diagrams, created using the DOT language, illustrate key workflows for method development and troubleshooting.
Caption: A typical workflow for developing an LC-MS method for Efavirenz.
Caption: A logical diagram for troubleshooting co-elution problems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.plos.org [journals.plos.org]
- 16. mastelf.com [mastelf.com]
- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Addressing signal suppression or enhancement with (Rac)-Efavirenz-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-Efavirenz-d5 as an internal standard in bioanalytical methods. The following information addresses common issues related to signal suppression and enhancement, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Efavirenz, an antiretroviral medication. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the quantitative analysis of Efavirenz in biological matrices like plasma or serum. Because its chemical and physical properties are nearly identical to Efavirenz, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-deuterated analyte, making it an ideal tool for correcting analytical variability.
Q2: What are signal suppression and enhancement and how do they affect my results?
A2: Signal suppression and enhancement, collectively known as the "matrix effect," are common phenomena in LC-MS/MS analysis. They occur when co-eluting endogenous or exogenous components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source.
-
Signal Suppression: This leads to a decrease in the analyte's signal intensity, potentially causing underestimation of the analyte concentration.
-
Signal Enhancement: This results in an increased signal intensity, which can lead to an overestimation of the analyte concentration.
These effects can compromise the accuracy, precision, and sensitivity of the analytical method.
Q3: How can I determine if my this compound signal is being affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction addition method. This involves comparing the response of the analyte/IS in a post-spiked matrix sample to the response in a neat solution. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak area in post-spiked matrix / Peak area in neat solution) x 100
A value of 100% indicates no matrix effect. A value <100% suggests ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide: Signal Suppression or Enhancement with this compound
This guide provides a systematic approach to troubleshooting unexpected variability in the this compound signal.
Initial Assessment
-
Verify System Suitability: Before analyzing samples, ensure the LC-MS/MS system is performing optimally by running a system suitability test with a neat standard solution of this compound. Check for consistent retention time, peak shape, and signal intensity.
-
Examine Chromatograms: Carefully inspect the chromatograms of affected samples. Look for co-eluting peaks or an elevated baseline around the retention time of this compound, which could indicate the presence of interfering matrix components.
Troubleshooting Steps
If you suspect signal suppression or enhancement, follow these steps to diagnose and mitigate the issue:
Step 1: Differentiate Between Matrix Effects and Other Issues
-
Problem: Inconsistent this compound signal intensity across a batch of samples.
-
Possible Cause: This could be due to matrix effects, but also to issues with sample preparation, injection volume, or instrument performance.
-
Solution:
-
Re-inject a neat standard solution to confirm instrument performance is stable.
-
Review the sample preparation procedure for any inconsistencies.
-
Perform a post-extraction addition experiment (as described in FAQ 3) to confirm the presence of matrix effects.
-
Step 2: Optimize Sample Preparation
-
Problem: Significant signal suppression is confirmed.
-
Possible Cause: Inefficient removal of interfering matrix components (e.g., phospholipids, salts) during sample preparation.
-
Solutions:
-
Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids. If using PPT, ensure the solvent-to-plasma ratio is optimized.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different organic solvents to find the one that best extracts Efavirenz while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing matrix interferences. Select an SPE sorbent and elution protocol that is specific for the properties of Efavirenz.
-
Step 3: Modify Chromatographic Conditions
-
Problem: Co-elution of matrix components with this compound.
-
Possible Cause: The current chromatographic method does not sufficiently separate the analyte/IS from interfering compounds.
-
Solutions:
-
Change Mobile Phase Gradient: Adjust the gradient slope to improve the separation of Efavirenz from early-eluting matrix components.
-
Modify Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives.
-
Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) or a smaller particle size for higher resolution.
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the matrix effect for Efavirenz analysis.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation | 85 - 95 | 90 - 105 | |
| Liquid-Liquid Extraction | 92 - 103 | 88 - 98 | |
| Solid-Phase Extraction | 98 - 102 | 95 - 103 |
Note: The values presented are typical ranges and may vary depending on the specific laboratory conditions and matrix source.
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Evaluate Matrix Effect
-
Prepare a neat solution: Dissolve this compound in the mobile phase at a concentration that yields a representative signal intensity.
-
Prepare a blank matrix extract: Process a blank biological sample (e.g., plasma) using your established sample preparation method.
-
Create the post-spiked sample: Add a known amount of this compound to the blank matrix extract to achieve the same final concentration as the neat solution.
-
Analyze the samples: Inject the neat solution and the post-spiked sample into the LC-MS/MS system and record the peak areas.
-
Calculate the matrix effect: Use the formula provided in FAQ 3.
Visualizations
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Caption: A troubleshooting decision tree for addressing signal variability.
Caption: The mechanism of ion suppression and enhancement in the mass spectrometer source.
Impact of unlabeled Efavirenz impurity in (Rac)-Efavirenz-d5 standard
This technical support guide addresses the potential impact of unlabeled Efavirenz impurity in (Rac)-Efavirenz-d5 standards and provides troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The "-d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This labeled compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Efavirenz concentrations in biological matrices.
Q2: What is an "unlabeled Efavirenz impurity" and how can it be present in a this compound standard?
An unlabeled Efavirenz impurity refers to the presence of the non-deuterated Efavirenz molecule within the this compound standard material. This can occur during the synthesis of the deuterated standard, where the chemical reactions may not go to completion, leaving some starting material or non-deuterated intermediates.
Q3: What is the primary impact of an unlabeled Efavirenz impurity on my experimental results?
The presence of unlabeled Efavirenz in your this compound internal standard can lead to an overestimation of the Efavirenz concentration in your samples. This is because the mass spectrometer will detect the unlabeled impurity along with the Efavirenz from your sample, artificially inflating the analyte signal. This effect is particularly pronounced at the lower end of the calibration curve, potentially compromising the accuracy of low-level quantification.
Q4: How can I check for the presence of unlabeled Efavirenz in my this compound standard?
To verify the isotopic purity of your deuterated internal standard, you can perform the following check:
-
Prepare a high-concentration solution of the this compound standard in a suitable solvent.
-
Analyze this solution alone using your LC-MS/MS method.
-
Monitor the mass transition for unlabeled Efavirenz. A significant signal at the retention time of Efavirenz indicates the presence of the unlabeled impurity.
Troubleshooting Guide
Issue: Inaccurate or higher-than-expected Efavirenz concentrations, especially for low-level samples.
This is a common symptom of having an unlabeled impurity in your deuterated internal standard. The unlabeled Efavirenz in the standard contributes to the signal of the analyte you are trying to measure.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate Efavirenz quantification.
Mitigation Strategies
If you confirm the presence of an unlabeled impurity, consider the following options:
-
Background Subtraction: If the impurity level is low and consistent, you may be able to subtract the contribution of the unlabeled impurity from your sample measurements. This requires careful validation.
-
Source a New Standard: The most reliable solution is to obtain a new lot of this compound with a higher isotopic purity from the manufacturer. Always request a certificate of analysis that specifies the isotopic purity.
-
Revise Calibration: For existing data, if a new standard is not immediately available, you may need to revise your calibration curve, taking into account the contribution of the unlabeled impurity. This approach should be used with caution and fully documented.
Experimental Protocols
A validated LC-MS/MS method is crucial for the accurate quantification of Efavirenz. Below is a summary of a typical protocol for the analysis of Efavirenz in human plasma.
Sample Preparation
-
Protein Precipitation: To a 50 µL plasma sample, add a precipitating agent (e.g., acetonitrile) containing the this compound internal standard.
-
Vortex and Centrifuge: Mix thoroughly to precipitate proteins and then centrifuge to separate the supernatant.
-
Dilution: Dilute the supernatant with water before injection into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | A gradient program is typically used |
| Run Time | Approximately 5 minutes |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Efavirenz) | m/z 314.2 → 243.9 |
| MRM Transition (this compound) | m/z 320.2 → 249.9 |
| Linearity Range | 1.0 - 2,500 ng/mL |
Signaling and Metabolic Pathways
Understanding the mechanism of action and metabolism of Efavirenz is essential for interpreting experimental data.
Efavirenz Mechanism of Action
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity. This prevents the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.
Caption: Efavirenz inhibits HIV-1 reverse transcriptase.
Efavirenz Metabolic Pathway
Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2B6. The major metabolic pathway is hydroxylation to form 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.
Caption: Primary metabolic pathway of Efavirenz.
Improving sensitivity and limit of quantification for Efavirenz assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and limit of quantification for Efavirenz assays.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods used to quantify Efavirenz in biological matrices?
A1: The most common analytical methods for Efavirenz quantification are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS), and homogeneous enzyme immunoassays.[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for lower limits of quantification.[2] HPLC with UV detection is a robust and widely available method, while immunoassays are suitable for high-throughput screening on automated clinical chemistry analyzers.[1][3]
Q2: What is a typical Lower Limit of Quantification (LLOQ) for an Efavirenz assay?
A2: The LLOQ for Efavirenz assays varies significantly depending on the methodology. For LC-MS/MS methods, LLOQs as low as 1.0 ng/mL in human plasma have been reported.[2] HPLC methods typically have higher LLOQs, for instance, one method reported an LOQ of 0.1 μg/mL (100 ng/mL).[4] Immunoassays may have LLOQs in the range of 0.2 to 0.4 µg/mL.[1][5]
Q3: What factors can influence the sensitivity of my Efavirenz assay?
A3: Several factors can impact the sensitivity of your assay, including the choice of analytical technique, sample preparation method, instrument settings, and the presence of interfering substances in the matrix.[1][2] For chromatographic methods, the choice of internal standard is crucial; using a stable isotope-labeled internal standard like ¹³C₆-Efavirenz can help to compensate for matrix effects and improve accuracy and precision at low concentrations.[2]
Q4: How can I improve the recovery of Efavirenz from plasma samples?
A4: To improve recovery, optimizing the sample preparation procedure is key. For protein precipitation, ensure the correct ratio of precipitant (e.g., acetonitrile) to plasma is used. For liquid-liquid extraction or solid-phase extraction (SPE), experiment with different solvents and pH conditions to find the optimal settings for Efavirenz. A study using a simple protein precipitation followed by a one-to-one dilution with water reported high extraction efficiency.[2]
Q5: My calibration curve is not linear. What are the possible causes?
A5: Non-linearity in your calibration curve can be caused by several factors. Ensure that your stock solutions and standards are prepared correctly and are within their stability period. Saturation of the detector at high concentrations can also lead to a non-linear response. It is also important to choose an appropriate weighting factor for your linear regression (e.g., 1/x²), especially over a wide dynamic range, to ensure a good fit.[2]
Troubleshooting Guides
Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Sample Preparation | Re-evaluate your extraction method. For LC-MS/MS, consider a more efficient technique like solid-phase extraction (SPE) over simple protein precipitation to concentrate the analyte and remove interferences. | Increased signal-to-noise ratio and a lower LLOQ. |
| Matrix Effects | Utilize a stable isotope-labeled internal standard (e.g., ¹³C₆-Efavirenz) to compensate for ion suppression or enhancement in LC-MS/MS.[2] Diluting the sample can also mitigate matrix effects, but may not be suitable for achieving very low LOQs. | Improved accuracy and precision at lower concentrations. |
| Inefficient Ionization (LC-MS/MS) | Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. Efavirenz can be detected in both positive and negative ionization modes; test both to determine which provides better sensitivity.[6] | Enhanced signal intensity for Efavirenz. |
| Incorrect Wavelength (HPLC-UV) | Verify the UV detection wavelength. Efavirenz has a maximum absorbance at approximately 247 nm.[3][7] | Maximized peak response for Efavirenz. |
| Insufficient Sample Volume | While using smaller sample volumes is often desirable, a very low volume might not contain enough analyte for sensitive detection. If possible, increase the sample volume and adjust the extraction procedure accordingly. | Higher analyte concentration in the final extract, leading to a stronger signal. |
Issue 2: High Variability / Poor Precision
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Automate liquid handling steps where possible to minimize pipetting errors. Ensure thorough mixing at each stage of the extraction process. | Reduced coefficient of variation (%CV) for quality control samples. |
| Internal Standard Issues | Ensure the internal standard is added consistently to all samples and standards early in the sample preparation process. If using an analog internal standard, verify its stability and ensure it behaves similarly to Efavirenz during extraction and ionization. | Improved reproducibility of results. |
| Instrument Instability | Check the stability of the analytical instrument. For LC systems, ensure a stable flow rate and column temperature. For MS systems, monitor for fluctuations in spray stability. | Consistent peak areas and retention times. |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and the LC gradient.[2] | No significant peaks in the blank injection, ensuring the accuracy of subsequent samples. |
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS and HPLC Methods for Efavirenz Quantification
| Parameter | LC-MS/MS Method[2] | HPLC Method[4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 µg/mL (100 ng/mL) |
| Linearity Range | 1.0 - 2,500 ng/mL | 1 - 300 µg/mL |
| Sample Volume | 50 µL | Not specified |
| Internal Standard | ¹³C₆-Efavirenz | Tenofovir disoproxil fumarate |
| Intra-day Precision (%CV) | 2.41% - 6.42% | Not specified |
| Inter-day Precision (%CV) | 3.03% - 9.18% | Not specified |
| Intra-day Accuracy | 100% - 111% | Not specified |
| Inter-day Accuracy | 95.2% - 108% | Not specified |
Experimental Protocols
Detailed Methodology: Sensitive LC-MS/MS Assay for Efavirenz in Human Plasma[2]
This protocol is based on a validated method with an LLOQ of 1.0 ng/mL.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a primary stock solution of Efavirenz (1 mg/mL) in acetonitrile.
-
Prepare an internal standard (IS) stock solution of ¹³C₆-Efavirenz (1 mg/mL) in 1% formic acid in acetonitrile.
-
Prepare working solutions by diluting the stock solutions.
-
Spike blank human plasma with working solutions to create calibration standards (1, 2.5, 5, 10, 50, 100, 250, 500, 1000, and 2500 ng/mL) and QC samples.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard working solution (10 ng/mL in 0.1% formic acid in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube and add 100 µL of water.
-
Vortex and transfer to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative ion electrospray.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for Efavirenz and ¹³C₆-Efavirenz.
Visualizations
References
- 1. ark-tdm.com [ark-tdm.com]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of an immunoassay for determination of plasma efavirenz concentrations in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: (Rac)-Efavirenz-d5 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Efavirenz-d5 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is a deuterated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy. The "d5" indicates that five hydrogen atoms in the cyclopropyl group have been replaced with deuterium. This isotopic labeling is often used in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.[1] Ensuring its stability in biological matrices such as plasma, blood, or tissue homogenates is critical for accurate and reproducible quantification of Efavirenz concentrations in clinical and preclinical trials. Instability can lead to underestimation of the analyte concentration, impacting data integrity.
Q2: How does deuterium labeling affect the stability of Efavirenz?
A2: Deuterium labeling is known to improve the metabolic stability of pharmaceuticals.[][3][4] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds.[3] Therefore, this compound is expected to be at least as stable as, and likely more resistant to certain metabolic degradation pathways than, its non-deuterated counterpart, Efavirenz.
Q3: What are the typical storage conditions for biological samples containing this compound?
A3: For long-term storage, biological samples should be kept frozen at -20°C or, preferably, -70°C to -80°C.[5] For short-term storage or during sample processing, maintaining samples at refrigerated temperatures (2-8°C) is recommended. Exposure to room temperature for extended periods should be minimized.
Q4: What types of instability can occur with this compound in biological samples?
A4: While this compound is generally stable, potential issues can arise from:
-
Metabolic degradation: Although slowed by deuteration, enzymatic degradation can still occur, particularly if samples are not stored properly.
-
Chemical degradation: Extreme pH conditions (acidic or alkaline) and oxidative stress can lead to the degradation of Efavirenz.[6][7][8]
-
Freeze-thaw instability: Repeated cycles of freezing and thawing can impact the integrity of the sample matrix and potentially lead to degradation of the analyte.
-
Adsorption: The compound may adsorb to the surface of storage containers, leading to lower measured concentrations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Improper storage temperature. | Ensure samples are consistently stored at -70°C or below for long-term stability. |
| Multiple freeze-thaw cycles. | Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample. Studies on Efavirenz show it is stable for at least three freeze-thaw cycles.[9] | |
| Adsorption to container surfaces. | Use low-binding polypropylene tubes for sample collection and storage. | |
| Inefficient extraction procedure. | Optimize the extraction method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for Efavirenz and its analogs. | |
| High variability in replicate measurements | Inconsistent sample handling. | Standardize all sample handling procedures, including thawing time and temperature. Thaw samples consistently, for example, on ice or at room temperature for a fixed duration. |
| Matrix effects in mass spectrometry. | Develop a robust LC-MS/MS method and use a stable isotope-labeled internal standard, such as this compound itself, to compensate for matrix effects. | |
| Sample contamination. | Ensure a clean working environment and use fresh, high-purity solvents and reagents. | |
| Presence of unexpected degradation products | Exposure to harsh chemical conditions. | Avoid extreme pH during sample preparation. Efavirenz shows significant degradation in alkaline conditions.[6][8] |
| Oxidative stress. | Minimize exposure to air and light. If necessary, add antioxidants to the sample or extraction solvent. Efavirenz is susceptible to oxidative degradation.[6][7] | |
| Heat exposure during sample processing. | Avoid heating samples. Some metabolites of Efavirenz are known to be heat-sensitive.[10] |
Quantitative Stability Data
The following tables summarize the stability of Efavirenz in human plasma under various conditions. It is reasonably expected that this compound will exhibit similar or better stability profiles.
Table 1: Freeze-Thaw and Bench-Top Stability of Efavirenz in Human Plasma
| Stability Test | Conditions | Concentration Tested | Stability (% of Initial Concentration) | Reference |
| Freeze-Thaw Stability | 3 cycles (-20°C to room temperature) | Low, Medium, High QC | 95% - 105% | [9] |
| Bench-Top Stability | 24 hours at room temperature | Low, Medium, High QC | 92.8% - 103% | [11] |
| Autosampler Stability | 33 hours in autosampler | Low, High QC | Stable | [5] |
Table 2: Long-Term Storage Stability of Efavirenz in Human Plasma
| Storage Temperature | Duration | Concentration Tested | Stability (% of Initial Concentration) | Reference |
| -70°C | 10 weeks | Low, High QC | No significant degradation | [5] |
| -20°C | 30 days | Low, Medium, High QC | 95% - 105% | [11] |
| -20°C | 1 year (in dried blood spots) | High QC | Within acceptable criteria | [9] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike known concentrations of this compound into at least three different lots of the biological matrix (e.g., human plasma) to prepare low, medium, and high concentration quality control (QC) samples.
-
Initial Analysis: Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration (T=0).
-
Freeze-Thaw Cycles: Store the remaining QC samples at -70°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze the samples at -70°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3-5).
-
Final Analysis: After the final thaw, analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration of the QC samples at each cycle and compare it to the baseline concentration. The deviation should typically be within ±15%.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare low and high concentration QC samples in the biological matrix.
-
Initial Analysis: Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration.
-
Room Temperature Storage: Leave the remaining QC samples on the bench at room temperature for a specified period that mimics the expected duration of sample processing (e.g., 4, 8, or 24 hours).
-
Final Analysis: After the specified duration, analyze the QC samples.
-
Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The deviation should typically be within ±15%.
Visualizations
Caption: Experimental workflow for handling biological samples containing this compound.
Caption: Troubleshooting decision tree for stability issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPTLC method for stability testing of efavirenz in bulk and capsules. [wisdomlib.org]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Efavirenz in Human Dried Blood Spots by Reversed-Phase High Performance Liquid Chromatography with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover of (Rac)-Efavirenz-d5 in LC-MS Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of (Rac)-Efavirenz-d5 in their LC-MS systems.
Troubleshooting Guide
Q1: I am observing significant carryover of this compound in my blank injections following a high concentration sample. What are the first steps to identify the source?
A1: The first step is to systematically determine the origin of the carryover. This can be achieved by injecting blanks after modifying the LC-MS plumbing to bypass certain components. A logical sequence to follow is:
-
System Blank: Inject a blank solvent directly into the mass spectrometer using an infusion pump. If carryover is observed here, the issue likely lies within the MS source, which may require cleaning.
-
Column Bypass: Connect the autosampler directly to the mass spectrometer (bypassing the column). Inject a blank. If carryover is still present, the source is likely the autosampler (injection needle, valve, or sample loop).
-
Full System Blank: If the above tests are negative, the carryover is most likely originating from the analytical column or guard column.
This systematic approach helps to isolate the component contributing most significantly to the carryover.[1][2]
Q2: My troubleshooting points towards the autosampler as the primary source of carryover. What are the common causes and solutions?
A2: Autosampler-related carryover for hydrophobic compounds like Efavirenz-d5 is common and can stem from several areas:
-
Injection Needle: Residue can adhere to the outer and inner surfaces of the needle.
-
Solution: Optimize the needle wash protocol. Use a strong organic solvent like isopropanol (IPA) or a mixture of solvents in the wash solution.[3][4] Ensure the wash volume is sufficient and the wash time is adequate. Consider a multi-solvent wash, for example, a sequence of a strong organic solvent followed by a solvent with a composition similar to the initial mobile phase.[5][6]
-
-
Injector Valve and Rotor Seal: Worn or dirty rotor seals are a frequent cause of carryover.[1] Tiny scratches or deposits can trap analytes.
-
Solution: Regularly inspect and clean the rotor seal. If it appears worn or scratched, replace it. Some manufacturers offer rotor seals made of different materials that may exhibit lower carryover for specific compounds.
-
-
Sample Loop: The sample loop can retain analyte, especially if there are any dead volumes or if the sample solvent is too strong.
-
Solution: Ensure all fittings are properly made to avoid dead volumes. If possible, use a smaller volume sample loop. The sample diluent should ideally be weaker than the mobile phase to ensure proper focusing of the analyte on the column and minimize adsorption within the loop.[7]
-
Q3: I've identified the analytical column as a significant contributor to the carryover. How can I address this?
A3: Column-related carryover is often due to strong hydrophobic interactions between Efavirenz-d5 and the stationary phase.
-
Inadequate Column Wash: The gradient elution may not be sufficient to remove all of the analyte during the run.
-
Guard Column and Frits: The guard column and column inlet frit can accumulate strongly retained compounds.[2]
-
Solution: Replace the guard column and inlet frit regularly. In some cases, removing the guard column can reduce carryover, though this may shorten the life of the analytical column.[2]
-
-
Column Overloading: Injecting too high a concentration of the analyte can lead to carryover in subsequent runs.[3]
-
Solution: If possible, reduce the concentration of the highest standard or dilute the sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the best wash solvents for minimizing this compound carryover?
A1: Given that Efavirenz is a hydrophobic compound, strong organic solvents are generally effective. Isopropanol (IPA) is an excellent choice for flushing LC systems to remove hydrophobic contaminants.[4] A mixture of acetonitrile, methanol, and IPA can also be a very effective wash solution.[10] For routine needle washes between injections, a solvent stronger than the mobile phase, such as 100% acetonitrile or a high-organic mixture, is recommended. The ideal wash solvent should be able to fully solubilize Efavirenz-d5.[3]
Q2: Can the deuterated internal standard (this compound) contribute more to carryover than the non-deuterated analyte?
A2: While not definitively documented for Efavirenz-d5, deuteration can sometimes lead to slight changes in physicochemical properties, including hydrophobicity. This can result in a slight retention time shift on reversed-phase columns.[11] It is plausible that in some systems, the deuterated analog may exhibit slightly different adsorption properties, potentially leading to carryover. However, the primary driver for carryover is the overall hydrophobicity of the Efavirenz molecule. It is more critical to focus on optimizing the cleaning and washing protocols for this class of compound rather than assuming the deuteration is the sole cause.
Q3: How can I differentiate between carryover and system contamination?
A3: A simple injection strategy can help distinguish between carryover and contamination.[1]
-
Carryover: The analyte peak will be largest in the first blank injection immediately following a high-concentration sample and will decrease in subsequent blank injections.
-
Contamination: The analyte peak will be of a similar size in all blank injections, regardless of the preceding sample. Contamination could be present in the mobile phase, wash solvents, or vials.
Q4: What is an acceptable level of carryover?
A4: According to FDA guidelines for bioanalytical method validation, the carryover in a blank sample following the injection of an upper limit of quantification (ULOQ) standard should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte.[5]
Experimental Protocols
Protocol 1: Systematic Carryover Evaluation
Objective: To identify the primary source of this compound carryover in the LC-MS system.
Materials:
-
High concentration this compound standard (e.g., ULOQ)
-
Blank solvent (e.g., mobile phase at initial conditions)
-
LC-MS system
Methodology:
-
Equilibrate the LC-MS system with the analytical method.
-
Inject the blank solvent to establish a baseline.
-
Inject the high concentration this compound standard.
-
Inject a sequence of at least three blank solvents.
-
Analyze the chromatograms for the presence and magnitude of the this compound peak in the blank injections.
-
If carryover is observed, proceed with the following systematic component bypass tests, injecting a high standard followed by blanks for each configuration: a. Autosampler and Column: Normal operation (as in steps 1-5). b. Autosampler only: Replace the column with a zero-dead-volume union. c. MS Source only: Infuse the blank solvent directly into the mass spectrometer.
-
Compare the carryover levels in each configuration to pinpoint the source.
Protocol 2: Strong Wash Solution Screening
Objective: To determine the most effective wash solution for minimizing autosampler carryover of this compound.
Materials:
-
High concentration this compound standard
-
Blank solvent
-
Candidate wash solutions:
-
Wash A: 100% Acetonitrile
-
Wash B: 100% Isopropanol (IPA)
-
Wash C: 50:50 Acetonitrile:Isopropanol
-
Wash D: 25:25:50 Acetonitrile:Methanol:Isopropanol
-
-
LC-MS system configured to bypass the column (union in place).
Methodology:
-
Install the first candidate wash solution (Wash A) in the autosampler wash reservoir.
-
Inject the high concentration this compound standard.
-
Inject a blank solvent and measure the carryover.
-
Repeat steps 1-3 for each of the other candidate wash solutions (Wash B, C, and D).
-
Compare the percentage of carryover for each wash solution to identify the most effective one.
Data Presentation
Table 1: Example Carryover Evaluation Data
| System Configuration | Injection Sequence | This compound Peak Area | % Carryover (vs. LLOQ) |
| Full System | ULOQ | 5,000,000 | N/A |
| Blank 1 | 5,000 | 50% | |
| Blank 2 | 1,000 | 10% | |
| Autosampler Only | ULOQ | 4,800,000 | N/A |
| (Column Bypassed) | Blank 1 | 4,500 | 45% |
| Blank 2 | 800 | 8% |
Note: LLOQ peak area is assumed to be 10,000 for this example.
Table 2: Example Wash Solution Screening Data
| Wash Solution | % Carryover in First Blank |
| 100% Acetonitrile | 15% |
| 100% Isopropanol | 5% |
| 50:50 Acetonitrile:Isopropanol | 8% |
| 25:25:50 ACN:MeOH:IPA | 3% |
Visualizations
Caption: Troubleshooting workflow for identifying and resolving this compound carryover.
Caption: Workflow for the Systematic Carryover Evaluation protocol.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. What is the best way to flush a liquid chromatography system to remove contamination? [sciex.com]
- 5. ovid.com [ovid.com]
- 6. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of (Rac)-Efavirenz-d5 by LC-MS/MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate Multiple Reaction Monitoring (MRM) transitions and troubleshooting for the analysis of (Rac)-Efavirenz-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The selection of MRM transitions is critical for the sensitivity and specificity of your assay. For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion in positive ionization mode. A common quantifier transition is m/z 321 → 246.[1] For a qualifier ion, a second product ion should be selected based on the fragmentation pattern of Efavirenz. A plausible qualifier transition could be based on the loss of cyclopropene, which for the non-deuterated form results in a fragment of m/z 232.[2] For the d5 variant, this would correspond to a fragment of approximately m/z 237. It is highly recommended to confirm the most abundant and specific product ions by performing a product ion scan on the this compound standard.
Q2: Which ionization mode is best for Efavirenz analysis?
A2: Efavirenz can be analyzed in both positive and negative ionization modes.[3][4] The choice often depends on the specific mass spectrometer and the desired sensitivity. Positive ion mode using electrospray ionization (ESI) is commonly reported for Efavirenz and its deuterated analogs, typically monitoring the [M+H]⁺ ion.[1] Negative ion mode, monitoring the [M-H]⁻ ion, has also been shown to provide excellent sensitivity.[4]
Q3: What are the key instrument parameters to optimize for this compound analysis?
A3: For optimal performance, it is crucial to optimize several mass spectrometer parameters, including:
-
Collision Energy (CE): This determines the degree of fragmentation of the precursor ion. It should be optimized for each MRM transition to maximize the signal of the product ion.
-
Declustering Potential (DP): This voltage helps to prevent the formation of ion clusters before they enter the mass analyzer.
-
Entrance Potential (EP): This potential influences the focusing of ions into the mass spectrometer.
-
Collision Cell Exit Potential (CXP): This voltage helps to guide the product ions from the collision cell to the next mass analyzer.
Optimization is typically performed by infusing a standard solution of this compound and systematically varying these parameters to achieve the maximum signal intensity for each transition.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Suboptimal MRM transitions or collision energy. 2. Ion suppression from matrix components. 3. Poor ionization efficiency. | 1. Re-optimize the MRM transitions and collision energies by infusing the analyte standard. 2. Improve sample cleanup to remove interfering matrix components. Consider using a different extraction method (e.g., SPE instead of protein precipitation). 3. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). |
| Inconsistent Internal Standard Response | 1. Isotopic exchange of deuterium with protons from the mobile phase. 2. Impurities in the internal standard. 3. Degradation of the internal standard. | 1. Ensure the deuterated labels are on stable positions of the molecule. Avoid highly acidic or basic mobile phases if possible. 2. Check the certificate of analysis for the isotopic and chemical purity of the this compound standard. 3. Verify the stability of the internal standard in the storage and analytical solutions. |
| Qualifier/Quantifier Ion Ratio Out of Range | 1. Co-eluting interference affecting one of the transitions. 2. Suboptimal collision energy for one of the transitions. 3. Detector saturation at high analyte concentrations. | 1. Check for interferences by analyzing blank matrix samples. Improve chromatographic separation if necessary. 2. Re-optimize collision energies for both quantifier and qualifier transitions. 3. Dilute samples with high analyte concentrations to be within the linear range of the assay. |
Data Presentation
Recommended MRM Transitions and Optimized MS Parameters
The following table summarizes recommended starting MRM transitions and example mass spectrometry parameters for the analysis of Efavirenz and its deuterated internal standard. Note: These parameters should be optimized on your specific instrument for best performance.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Reference |
| This compound | Positive (ESI) | 321 | 246 (Quantifier) | To be optimized | To be optimized | [1] |
| 237 (Proposed Qualifier) | To be optimized | To be optimized | ||||
| Efavirenz | Positive (ESI) | 316 | 244 (Quantifier) | ~19 | ~81 | [1] |
| 232 (Qualifier) | To be optimized | To be optimized | [1] | |||
| Efavirenz | Negative (ESI) | 314.2 | 243.9 | -25.3 | -55.4 | [4] |
| ¹³C₆-Efavirenz | Negative (ESI) | 320.2 | 249.9 | -25.1 | -53.2 | [4] |
Italicized values are proposed and require experimental verification.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. It is essential to validate the method according to regulatory guidelines.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is typically used to separate Efavirenz from endogenous plasma components. An example gradient could be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Positive or Negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Temperature: ~350-450 °C.
-
Nebulizer and Heater Gas Flows: Optimize according to the instrument manufacturer's recommendations.
-
-
MRM Transitions and Parameters: Refer to the Data Presentation section and optimize for your instrument.
Visualizations
Caption: Experimental workflow for the bioanalysis of Efavirenz.
Caption: Principle of MRM for this compound analysis.
References
- 1. chromacademy.com [chromacademy.com]
- 2. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for (Rac)-Efavirenz-d5: A Comparative Guide Based on FDA/EMA Guidelines
This guide provides a detailed comparison of analytical methods for the quantification of Efavirenz in biological matrices, focusing on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using (Rac)-Efavirenz-d5 as an internal standard. The performance of this method is contrasted with a conventional reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. All validation parameters are discussed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis.[5] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it effectively tracks the analyte through sample preparation, chromatography, and ionization, thus correcting for variability and matrix effects.[6][7][8] This leads to enhanced accuracy, precision, and robustness of the analytical method.[9]
Comparative Overview of Analytical Methods
For the purpose of this guide, we will compare two distinct, validated methods for Efavirenz quantification in human plasma:
-
Method A: LC-MS/MS with a Stable Isotope-Labeled Internal Standard. This method represents the current industry best practice and is analogous to a method using this compound. The data presented is based on a validated method using ¹³C₆-Efavirenz, which shares the same performance advantages as a deuterated standard.[10]
-
Method B: RP-HPLC with UV Detection and a Non-Isotopically Labeled Internal Standard. This method, using Methylprednisolone as an internal standard, serves as a traditional alternative for comparison.[11]
Experimental Protocols
A robust and reliable bioanalytical method begins with a well-defined experimental protocol. The following sections detail the methodologies for the two comparative assays.
Method A: LC-MS/MS Protocol
-
Sample Preparation: Protein precipitation. A 50 µL human plasma sample is treated with a precipitating agent to remove proteins. ¹³C₆-Efavirenz is used as the internal standard.[10]
-
Chromatography: High-performance liquid chromatography is used to separate Efavirenz from other components.[10]
-
Detection: Tandem mass spectrometry (MS/MS) in negative ionization mode with multiple reaction monitoring (MRM).[10]
Method B: RP-HPLC with UV Detection Protocol
-
Sample Preparation: Solid Phase Extraction (SPE). A 0.5 mL plasma sample is processed using C18 SPE cartridges to extract the drug. Methylprednisolone is added as the internal standard.[11]
-
Chromatography: Reverse-phase high-performance liquid chromatography.[11]
-
Detection: UV-Visible detector set at a wavelength of 247 nm.[11]
Data Presentation: Validation Parameter Comparison
The following tables summarize the quantitative validation data for both methods, demonstrating the performance characteristics according to FDA and EMA guidelines.[12]
Table 1: Linearity and Sensitivity
| Parameter | Method A: LC-MS/MS with SIL-IS | Method B: RP-HPLC with UV | FDA/EMA Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 1.0 - 2,500 ng/mL[10] | 430 - 8,600 ng/mL[11] | At least 6 non-zero points; r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.99[10] | 0.995[11] | As stated. |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[10] | 346 ng/mL[11] | Analyte response is ≥ 5x blank response. |
Table 2: Accuracy and Precision
| Parameter | Method A: LC-MS/MS with SIL-IS[10] | Method B: RP-HPLC with UV[11] | FDA/EMA Acceptance Criteria |
|---|---|---|---|
| Intra-day Precision (%RSD) | 2.41% - 6.42% | < 2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | 3.03% - 9.18% | < 2% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | 100% - 111% | Not explicitly stated; Recovery 98-102% | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | 95.2% - 108% | Not explicitly stated; Recovery 98-102% | Within ±15% of nominal (±20% at LLOQ) |
Table 3: Recovery and Selectivity
| Parameter | Method A: LC-MS/MS with SIL-IS | Method B: RP-HPLC with UV | Comments |
|---|---|---|---|
| Extraction Recovery | High extraction efficiency reported[10] | 98% - 102%[11] | Should be consistent, precise, and reproducible. |
| Selectivity | No significant interfering peaks observed at the retention times of the analyte and IS.[10] | Method is selective with no interference from plasma components.[11] | The method must differentiate the analyte and IS from endogenous components. |
The data clearly indicates that the LC-MS/MS method using a stable isotope-labeled internal standard offers significantly higher sensitivity (LLOQ of 1.0 ng/mL vs. 346 ng/mL), making it far more suitable for pharmacokinetic studies where low drug concentrations are expected.[10][11] Both methods demonstrate excellent accuracy and precision, falling well within the stringent limits set by regulatory agencies.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a systematic process to ensure its suitability for its intended purpose. The following diagram illustrates the typical workflow.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Guide to (Rac)-Efavirenz-d5 and 13C6-Efavirenz as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for quantitative analysis. For the non-nucleoside reverse transcriptase inhibitor Efavirenz, both deuterium-labeled ((Rac)-Efavirenz-d5) and carbon-13-labeled (13C6-Efavirenz) analogs are available for use as internal standards in mass spectrometry-based assays. This guide provides an objective comparison of these two stable isotope-labeled internal standards, supported by established scientific principles and experimental data, to aid researchers in making an informed decision for their analytical needs.
Key Performance Characteristics: A Head-to-Head Comparison
The choice between a deuterium-labeled and a carbon-13-labeled internal standard can significantly impact assay performance, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The fundamental differences in their isotopic composition lead to variations in physicochemical properties that manifest in chromatographic behavior and mass spectrometric response.
| Feature | This compound | 13C6-Efavirenz | Rationale & Implications for Efavirenz Analysis |
| Isotopic Stability | Variable | High | 13C atoms are integrated into the carbon backbone of the Efavirenz molecule, making them highly stable and not susceptible to exchange. Deuterium atoms, while placed on a non-exchangeable position on the cyclopropyl ring in this case, can sometimes be more prone to back-exchange with hydrogen atoms from the sample matrix or solvent under certain conditions.[1][2][3][4] |
| Chromatographic Co-elution | Potential for partial separation | Excellent | The substitution of hydrogen with the heavier deuterium isotope can lead to a slight change in the molecule's physicochemical properties, resulting in a different retention time on a chromatographic column compared to the unlabeled analyte (the "deuterium isotope effect").[2][5] This can lead to the analyte and internal standard experiencing different matrix effects. 13C labeling results in a negligible change in properties, ensuring near-perfect co-elution with the native analyte.[1][5][6] Published methods show that Efavirenz and 13C6-Efavirenz have nearly identical retention times.[7][8] |
| Matrix Effect Compensation | Potentially compromised | Superior | Due to the potential for chromatographic separation, this compound may not experience the same degree of ion suppression or enhancement as Efavirenz in the mass spectrometer's ion source.[4] The excellent co-elution of 13C6-Efavirenz ensures that it is subjected to the same matrix effects as the analyte, allowing for more accurate and precise quantification.[9][10] |
| Mass Spectrometric Fragmentation | May differ from analyte | Identical to analyte | The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the collision cell of a tandem mass spectrometer, potentially requiring different collision energy optimization compared to the unlabeled analyte.[5] 13C6-Efavirenz will exhibit the same fragmentation behavior as native Efavirenz. |
| Availability & Cost | Generally less expensive | Generally more expensive | The synthesis of deuterated compounds is often less complex and therefore less costly than the synthesis of 13C-labeled compounds.[3] |
| Potential for Isotopic Interference | Higher | Lower | While the natural abundance of deuterium is low, there is a potential for in-source fragmentation and H-D exchange that can complicate spectra. 13C labeling provides a cleaner analytical signal with less potential for spectral overlap from the unlabeled analyte's isotopic cluster, as the natural abundance of 13C is approximately 1.1%.[1] |
Experimental Data Summary: 13C6-Efavirenz in Human Plasma
The following table summarizes the performance of 13C6-Efavirenz as an internal standard in a validated LC-MS/MS method for the quantification of Efavirenz in human plasma.[7]
| Parameter | Result |
| Linearity Range | 1.0–2,500 ng/mL |
| Regression (r) | >0.99 |
| Retention Time (Efavirenz) | ~2.6 min |
| Retention Time (13C6-Efavirenz) | ~2.6 min |
| Intraday Precision (QC samples) | 2.41% to 6.42% |
| Interday Precision (QC samples) | 3.03% to 9.18% |
| Intraday Accuracy (QC samples) | 100% to 111% |
| Interday Accuracy (QC samples) | 95.2% to 108% |
The data demonstrates that the use of 13C6-Efavirenz as an internal standard allows for the development of a highly sensitive, precise, and accurate bioanalytical method for Efavirenz. The identical retention times for the analyte and the internal standard are a key indicator of the suitability of 13C6-Efavirenz for mitigating matrix effects.[7]
Experimental Protocol: Quantification of Efavirenz in Human Plasma using 13C6-Efavirenz by LC-MS/MS
This protocol is based on a published, validated method.[7]
1. Sample Preparation
-
To 50 µL of human plasma, add the internal standard working solution (13C6-Efavirenz).
-
Perform protein precipitation by adding an appropriate volume of acetonitrile.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with water prior to injection.
2. Liquid Chromatography
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program: A gradient elution is used to separate Efavirenz from endogenous plasma components.
-
Injection Volume: 10 µL.
-
Total Run Time: 5 minutes.
3. Mass Spectrometry
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Efavirenz: m/z 314.2 → 243.9
-
13C6-Efavirenz: m/z 320.2 → 249.9
-
-
Source Parameters: Optimized for Efavirenz and 13C6-Efavirenz, including source temperature, nebulizer gas, and heater gas.
-
Compound Parameters: Optimized declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for both analyte and internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting an internal standard.
Caption: Experimental workflow for Efavirenz quantification.
Caption: Rationale for internal standard selection.
Conclusion
While this compound is a viable option as an internal standard and may be more cost-effective, the potential for chromatographic separation from the unlabeled analyte introduces a risk of inaccurate quantification due to differential matrix effects. In contrast, 13C6-Efavirenz demonstrates superior performance characteristics, most notably its excellent co-elution with Efavirenz, which ensures more reliable compensation for matrix effects and ultimately leads to higher data quality.[5][6] The available experimental data for methods employing 13C6-Efavirenz confirms its ability to produce highly accurate and precise results.[7][11] Therefore, for the development of robust and high-quality bioanalytical methods for Efavirenz quantification, 13C6-Efavirenz is the recommended internal standard .
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
(Rac)-Efavirenz-d5 for Efavirenz Quantification: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals seeking robust and reliable bioanalytical methods, the choice of an appropriate internal standard is paramount. This guide provides a detailed comparison of the accuracy and precision of Efavirenz quantification using the deuterated internal standard (Rac)-Efavirenz-d5 against other analytical methodologies. The data presented underscores the advantages of using a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and therapeutic drug monitoring studies.
Executive Summary
The quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz is crucial for ensuring therapeutic efficacy and minimizing toxicity in HIV treatment. This guide demonstrates that methods employing a deuterated internal standard, such as this compound, exhibit superior performance in terms of accuracy and precision compared to methods using other internal standards. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing, leading to more reliable and reproducible results.
Comparative Performance Data
The following tables summarize the performance characteristics of various analytical methods for Efavirenz quantification, highlighting the key differences in accuracy and precision.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LC-MS/MS | This compound | Hair | 0.625 – 40 ng/mg | 0.625 ng/mg | < 7 | < 7 | 97 - 110[1] |
| LC-MS/MS | ¹³C₆-Efavirenz | Human Plasma | 1.0 – 2,500 | 1.0 | 2.41 - 6.42 | 3.03 - 9.18 | 95.2 - 111[2] |
| LC-MS/MS | Hexobarbital | Dried Blood Spots | 25 – 5,000 | 25 | 6.7 - 8.7 | 6.7 - 8.7 | 100.3 - 104.2[3] |
| LC-MS/MS | Hydrochlorothiazide | Rat Plasma | 10.0 – 1,500 | 10.0 | 1.80 - 10.49 | 4.72 - 10.28 | 93.54 - 105.73[4] |
| RP-HPLC | Methyl prednisolone | Human Plasma | 430 – 8,600 | 430 | < 2 | < 2 | 98 - 102[5] |
Experimental Methodologies
This section details the experimental protocols for the LC-MS/MS method utilizing a deuterated internal standard for Efavirenz quantification.
Sample Preparation (for Hair Samples)[1]
-
Sample Collection: Collect 0.2 mg of hair.
-
Extraction: Perform a simultaneous pulverization and extraction step.
-
Internal Standard Spiking: Add Efavirenz-d5 as the internal standard.
-
Final Preparation: The extracted solvent is used to prepare calibration standards and quality controls.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]
-
Chromatographic Separation:
-
Column: Agilent Poroshell C18 column.
-
Elution: Isocratic elution.
-
Total Run Time: 3 minutes.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in positive multiple reaction monitoring mode.
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Efavirenz using a deuterated internal standard with LC-MS/MS.
Figure 1: General workflow for Efavirenz quantification using LC-MS/MS.
Discussion
The use of a deuterated internal standard like this compound or ¹³C₆-Efavirenz in LC-MS/MS analysis consistently demonstrates high accuracy and precision.[1][2] These stable isotope-labeled standards have nearly identical chemical and physical properties to the analyte, Efavirenz. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for any analyte loss or matrix-induced signal suppression or enhancement.
In contrast, methods employing non-deuterated internal standards, such as hexobarbital or hydrochlorothiazide, may exhibit greater variability.[3][4] While still providing acceptable performance for many applications, the structural and physicochemical differences between these standards and Efavirenz can lead to differential extraction efficiencies and chromatographic behaviors, potentially impacting the accuracy and precision of the quantification.
The RP-HPLC method with UV detection, while simpler and more accessible, shows a significantly higher LLOQ, making it less suitable for studies requiring high sensitivity.[5]
Conclusion
For the highly accurate and precise quantification of Efavirenz in various biological matrices, the use of a deuterated internal standard, specifically this compound, in conjunction with LC-MS/MS is the recommended methodology. This approach provides superior analytical performance, ensuring reliable data for critical research, clinical, and drug development applications. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to establish robust and validated bioanalytical methods for Efavirenz.
References
- 1. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
A Comparative Guide to Internal Standards for Efavirenz Quantification: Linearity and Recovery Assessment of (Rac)-Efavirenz-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of Efavirenz, a key antiretroviral agent, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of (Rac)-Efavirenz-d5 as an internal standard, with a focus on linearity and recovery experiments. For a comprehensive evaluation, its performance is compared against another commonly used stable isotope-labeled internal standard, ¹³C₆-Efavirenz.
Experimental Workflow for Linearity and Recovery Studies
The general workflow for assessing the linearity and recovery of an analytical method using an internal standard is depicted below. This process ensures that the method is accurate and reproducible over a specified concentration range and that the extraction process is efficient and consistent.
Caption: Workflow for Linearity and Recovery Experiments.
Detailed Experimental Protocols
The following protocols are synthesized from validated bioanalytical methods and are intended to serve as a comprehensive guide for conducting linearity and recovery experiments for Efavirenz using a stable isotope-labeled internal standard.
Materials and Reagents
-
Analytes: Efavirenz, this compound, ¹³C₆-Efavirenz
-
Biological Matrix: Drug-free human plasma
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water
-
Additives: Formic acid
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Efavirenz, this compound, and ¹³C₆-Efavirenz by dissolving the accurately weighed compound in methanol.
-
Working Solutions: Prepare intermediate working solutions of Efavirenz by serially diluting the stock solution with methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (either this compound or ¹³C₆-Efavirenz) at a fixed concentration (e.g., 10 ng/mL) in acetonitrile.
Linearity Experiment
-
Preparation of Calibration Standards: Spike appropriate volumes of the Efavirenz working solutions into drug-free human plasma to prepare a series of at least six to eight non-zero calibration standards covering the expected concentration range (e.g., 1.0 to 2,500 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, add 100 µL of the internal standard working solution (in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and dilute with an equal volume of water.
-
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Analysis: Plot the peak area ratio (Efavirenz peak area / Internal Standard peak area) against the nominal concentration of Efavirenz. Perform a linear regression analysis (typically with a 1/x² weighting) to determine the linearity and the coefficient of determination (R²). The acceptance criterion for R² is typically ≥ 0.99.
Recovery Experiment
-
Prepare Three Sets of Samples at Three QC Levels (Low, Medium, High):
-
Set A (Extracted Samples): Spike Efavirenz into human plasma at three concentration levels (e.g., low, medium, and high QC). Process these samples as described in the sample preparation protocol above, including the addition of the internal standard.
-
Set B (Unextracted Samples - 100% Recovery Reference): Add the internal standard to the supernatant of extracted blank plasma. Then, spike the Efavirenz at the three QC levels into this mixture. This set represents the response if 100% of the analyte were recovered.
-
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Analysis: Calculate the recovery at each concentration level using the following formula:
-
% Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
The recovery should be consistent and reproducible across the concentration levels.
-
Performance Data Comparison
The following tables summarize the linearity and recovery data for this compound and ¹³C₆-Efavirenz based on published literature. It is important to note that the data are from separate studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Linearity Data
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (R²) | Weighting Factor |
| This compound | 0.625 – 40 | > 0.98 | 1/x² |
| ¹³C₆-Efavirenz | 1.0 – 2,500 | > 0.99 | Not Specified |
Recovery Data
| Internal Standard | Concentration Level | Mean Recovery (%) | Precision (%CV) |
| This compound | Not Specified in available data | Not Specified in available data | Not Specified in available data |
| ¹³C₆-Efavirenz | Low, Medium, High | Not explicitly stated, but method accuracy was high | Intraday: 2.41 - 6.42, Interday: 3.03 - 9.18 |
Objective Comparison
-
Linearity: Both this compound and ¹³C₆-Efavirenz demonstrate excellent linearity over their respective concentration ranges, with correlation coefficients greater than 0.98 and 0.99, respectively.[1][2] This indicates that both internal standards are suitable for accurate quantification across a wide range of Efavirenz concentrations. The method using ¹³C₆-Efavirenz covered a significantly wider linear range, which could be advantageous for studies where Efavirenz concentrations may vary substantially.[2]
-
Recovery and Precision: While specific recovery percentage data for this compound was not detailed in the provided search results, the associated method validation showed good accuracy (101.1% to 107.9%) and precision (CV < 7%), suggesting consistent and effective recovery.[1] The method utilizing ¹³C₆-Efavirenz also demonstrated high accuracy and precision, with intraday and interday CVs well within the accepted limits of bioanalytical method validation guidelines.[2] Stable isotope-labeled internal standards like these are expected to have extraction recoveries very similar to the analyte, which corrects for variability in the sample preparation process.
Conclusion
Both this compound and ¹³C₆-Efavirenz are excellent choices for an internal standard in the bioanalysis of Efavirenz by LC-MS/MS. They both exhibit the necessary characteristics of a reliable internal standard, including high linearity and the ability to provide precise and accurate quantification.
The choice between the two may depend on the specific requirements of the assay. The method validated with ¹³C₆-Efavirenz demonstrated a broader linear range, which might be beneficial for pharmacokinetic studies with wide concentration variations.[2] However, both internal standards are capable of supporting robust and reliable bioanalytical methods. The ultimate selection should be based on a comprehensive in-house validation that confirms the performance of the chosen internal standard within the specific laboratory's experimental conditions and for the intended application.
References
Cross-Validation of Efavirenz Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of Efavirenz is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard (IS) is a critical factor influencing the reliability and robustness of bioanalytical methods. This guide provides a comprehensive cross-validation of published Efavirenz assays utilizing different internal standards, offering a comparative analysis of their performance based on experimental data.
This document summarizes key performance characteristics of various analytical methods for Efavirenz quantification, with a focus on the impact of the selected internal standard. Detailed experimental protocols are provided to facilitate methodological evaluation and implementation.
Comparative Analysis of Assay Performance
The selection of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is crucial for compensating for variability. The following tables summarize the quantitative performance of Efavirenz assays with different internal standards, based on data from peer-reviewed publications.
| Internal Standard | Analytical Technique | Matrix | Linearity Range | R² | Accuracy (%) | Precision (%RSD/%CV) |
| ¹³C₆-Efavirenz | LC-MS/MS | Human Plasma | 1.0 - 2,500 ng/mL | >0.99 | 95.2 - 112 | 2.41 - 12.3 |
| LC-MS/MS | Cervicovaginal Secretions | 25 - 10,000 ng/mL | >0.99 | 99.1 - 105.3 | 7.69 - 14.9 | |
| Methyl Prednisolone | RP-HPLC | Human Plasma | 0.43 - 8.60 µg/mL | 0.995 | 98 - 102 | < 2 |
| Tenofovir Disoproxil Fumarate | RP-HPLC | Plasma | 1 - 300 µg/mL | 0.9996 | - | - |
| Lopinavir | LC-MS/MS | Rat Plasma, Brain Tissue, PBS | 1.9 - 500 ng/mL | - | 93.7 - 99.5 | 1.5 - 5.6 |
| Reserpine | LC-MS/MS | Human Saliva | 3.125 - 100 µg/L | 0.989 - 0.992 | 80 - 120 | 0.46 - 9.43 |
Data compiled from multiple sources. Dashes indicate data not reported in the cited literature.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Efavirenz quantification using different analytical techniques.
Caption: General workflow for Efavirenz quantification using LC-MS/MS.
Caption: General workflow for Efavirenz quantification using RP-HPLC.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Efavirenz Quantification in Human Plasma using LC-MS/MS with ¹³C₆-Efavirenz as Internal Standard[1][2]
-
Sample Preparation: To 50 µL of human plasma, an internal standard solution (¹³C₆-Efavirenz) is added. Protein precipitation is achieved by adding a suitable organic solvent. After vortexing and centrifugation, the supernatant is transferred for analysis.[1][2]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
Method 2: Efavirenz Quantification in Human Plasma using RP-HPLC with Methyl Prednisolone as Internal Standard[3]
-
Sample Preparation: To 50 µL of plasma, 20 µL of the sample solution and 20 µL of the internal standard (Methyl Prednisolone) are added and vortexed.[3]
-
Chromatographic Conditions:
Method 3: Efavirenz Quantification in Plasma using RP-HPLC with Tenofovir Disoproxil Fumarate as Internal Standard[4]
-
Chromatographic Conditions:
Method 4: Efavirenz Quantification in Biological Matrices using LC-MS/MS with Lopinavir as Internal Standard[5][6]
-
Sample Preparation: Protein precipitation is used for plasma samples.
-
Mass Spectrometry: Detection is performed using a TSQ Endura LC-MS/MS system.[5]
-
Linearity: The assay was reported to be linear from 1.9 to 500 ng/mL.[6]
Method 5: Efavirenz Quantification in Human Saliva using LC-MS/MS with Reserpine as Internal Standard[7]
-
Sample Preparation: Solid-phase extraction (SPE) on C18 cartridges.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
Conclusion
The choice of internal standard significantly impacts the performance of Efavirenz assays. Stable isotope-labeled internal standards, such as ¹³C₆-Efavirenz, are generally considered the gold standard for LC-MS/MS methods due to their ability to closely mimic the analyte's behavior, leading to high accuracy and precision. However, other structurally similar compounds like Lopinavir have also demonstrated good performance. For HPLC-UV methods, compounds like Methyl Prednisolone and Tenofovir Disoproxil Fumarate have been successfully employed. The selection of the most appropriate internal standard will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the availability of the standard. This guide provides the necessary data and protocols to make an informed decision for the development and validation of robust Efavirenz bioanalytical methods.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of salivary efavirenz by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: Why a Deuterated Internal Standard Outperforms Structural Analogs for Efavirenz Bioanalysis
In the quantitative bioanalysis of the antiretroviral drug Efavirenz, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. While both structural analogs and stable isotope-labeled (SIL), specifically deuterated, internal standards are employed, a comprehensive evaluation of their performance reveals a distinct superiority of deuterated standards, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a detailed comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for Efavirenz quantification.
The primary function of an internal standard is to compensate for the variability inherent in sample preparation and analysis. This includes extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Due to their near-identical physicochemical properties, deuterated internal standards achieve this far more effectively than structural analogs.
Mitigating Matrix Effects: The Core Advantage
Matrix effects, caused by co-eluting endogenous components from biological matrices like plasma or hair, are a significant challenge in LC-MS/MS bioanalysis.[1][2] These effects can lead to erroneous quantification by suppressing or enhancing the ionization of the analyte. Stable isotope-labeled internal standards, such as a deuterated Efavirenz, co-elute with the native analyte and experience the same degree of ion suppression or enhancement.[2][3] This co-elution ensures that the analyte-to-internal standard peak area ratio remains constant, thereby providing a more accurate and precise measurement.[3][4]
In contrast, structural analogs, despite their chemical similarity, often have different retention times and ionization efficiencies compared to Efavirenz.[5] This chromatographic separation means they may not experience the same matrix effects as the analyte, leading to a failure to adequately compensate for these variations and compromising the integrity of the results.
Comparative Performance Data
The following table summarizes typical performance data from various bioanalytical methods for Efavirenz, highlighting the superior performance achieved with deuterated internal standards.
| Parameter | Method with Deuterated IS (¹³C₆-Efavirenz) | Method with Structural Analog IS (e.g., Lopinavir, Tenofovir) |
| Linearity (r²) | >0.99 | ≥0.999 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 µg/mL (100 ng/mL) |
| Intra-day Precision (%RSD) | 2.41% to 6.42%[6] | < 2%[5] |
| Inter-day Precision (%RSD) | 3.03% to 9.18%[6] | < 2%[5] |
| Accuracy | 95.2% to 111%[6] | 98% to 102%[5] |
| Extraction Recovery | Consistent and similar to analyte | Can differ significantly from analyte[2] |
| Matrix Effect Variability | Minimized, CV < 15%[7] | Can be significant and variable |
Note: The presented data is a synthesis from multiple sources and serves for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: Evaluation of Matrix Effects
A crucial experiment to demonstrate the advantage of a deuterated internal standard is the post-extraction addition method to evaluate matrix effects.
Methodology:
-
Sample Preparation: Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Spiking:
-
Set 1 (Neat Solution): Prepare Efavirenz and the internal standard (deuterated or structural analog) in a clean solvent at three concentration levels (low, medium, and high QC).
-
Set 2 (Post-Extraction Spike): Extract blank matrix samples. Spike the extracted matrix with Efavirenz and the internal standard at the same three concentration levels.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak area of analyte/IS in the presence of matrix) / (Peak area of analyte/IS in neat solution)
-
-
Calculation of IS-Normalized MF:
-
IS-Normalized MF = MF of analyte / MF of IS
-
-
Assessment: For a deuterated internal standard, the IS-Normalized MF should be close to 1, with a low coefficient of variation (CV) across the different matrix lots, indicating effective compensation for matrix effects. For a structural analog, the IS-Normalized MF may deviate significantly from 1, with a higher CV, demonstrating inadequate compensation.
Logical Workflow for Internal Standard Selection
Caption: Workflow for selecting an internal standard for Efavirenz bioanalysis.
Signaling Pathway of Efavirenz (for context)
While not directly related to the choice of internal standard, understanding the mechanism of action of Efavirenz provides context for its therapeutic monitoring. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: Mechanism of action of Efavirenz as an NNRTI.
Conclusion
The use of a deuterated internal standard, such as ¹³C₆-Efavirenz, offers significant advantages over structural analogs for the quantitative analysis of Efavirenz in biological matrices.[6] The near-identical chemical and physical properties of the deuterated standard ensure it closely tracks the analyte through sample preparation and analysis, providing superior compensation for matrix effects and extraction variability. This leads to enhanced accuracy, precision, and overall data reliability, which is critical in research, clinical, and drug development settings. While structural analogs can be utilized, they introduce a greater potential for analytical error and require more extensive validation to characterize and mitigate their limitations. Therefore, for the most robust and defensible bioanalytical data, a deuterated internal standard is the unequivocally preferred choice for Efavirenz quantification.
References
- 1. myadlm.org [myadlm.org]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. ijpcbs.com [ijpcbs.com]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Efavirenz Quantification Methods for Researchers and Drug Development Professionals
An objective analysis of commonly employed analytical techniques for the quantification of Efavirenz in biological matrices, supported by experimental data from various studies. This guide aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The accurate quantification of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor crucial in HIV therapy, is paramount for therapeutic drug monitoring, pharmacokinetic studies, and ensuring treatment efficacy. A variety of analytical methods are utilized for this purpose, each with its own set of performance characteristics. This guide provides a comparative overview of several common methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Performance of Efavirenz Quantification Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the nature of the biological matrix, available equipment, and the desired sample throughput. The following tables summarize the quantitative performance of different methods as reported in various validation studies.
Table 1: Performance Characteristics of RP-HPLC Methods for Efavirenz Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.43 – 8.60[1] | 1 – 300[2] | 250 - 20,000 ng/mL[3] |
| Correlation Coefficient (r²) | 0.995[1] | 0.999[2] | > 0.97[3] |
| Intra-day Precision (%RSD) | < 2[1] | < 1.0[2] | ≤ 20% at LLOQ, ≤ 15% otherwise[3] |
| Inter-day Precision (%RSD) | < 2[1] | < 1.0[2] | ≤ 20% at LLOQ, ≤ 15% otherwise[3] |
| Accuracy/Recovery (%) | 98 - 102[1] | 99.88 - 100.09[4] | 96.7 - 104.3[3] |
| Limit of Detection (LOD) | 66 ng/mL[1] | 0.03 µg/mL[2] | Not Reported |
| Limit of Quantification (LOQ) | 346 ng/mL[1] | 0.1 µg/mL[2] | 250 ng/mL[3] |
| Internal Standard | Methyl prednisolone[1] | Tenofovir disoproxil fumarate[2] | Not specified |
Table 2: Performance Characteristics of LC-MS/MS Methods for Efavirenz Quantification
| Parameter | Method 1 (Plasma) | Method 2 (DBS) | Method 3 (Plasma, Brain, PBS) |
| Linearity Range (ng/mL) | 1 - 2500[5] | 25 - 5000[6] | 1.9 - 500[7] |
| Intra-day Precision (%RSD) | 2.41 - 6.42[5] | 6.7 - 8.7[6] | 1.5 - 5.6[7] |
| Inter-day Precision (%RSD) | 3.03 - 9.18[5] | 6.7 - 8.7[6] | 1.5 - 5.6[7] |
| Accuracy (%) | 100 - 111[5] | 100.3 - 104.2[6] | 93.7 - 99.5[7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] | 25 ng/mL[6] | 1.9 ng/mL[7] |
| Recovery (%) | Not Reported | > 64[6] | Not Reported |
| Matrix Effect (%) | Not Reported | -5.4[6] | Not Reported |
Table 3: Performance Characteristics of HPTLC Method for Efavirenz Quantification
| Parameter | Method 1 |
| Linearity Range (µ g/spot ) | 1 - 40[8] |
| Correlation Coefficient (r²) | 0.9968[8] |
| Precision (%RSD) | Not explicitly stated |
| Accuracy/Recovery (%) | Within ICH guideline limits[8] |
| Limit of Detection (LOD) | 0.7 µ g/spot [8] |
| Limit of Quantification (LOQ) | 1 µ g/spot [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental results. Below are summaries of the experimental protocols for the cited quantification methods.
RP-HPLC Method 1
-
Chromatographic System: SHISEIDO C18 column (250 x 4.6 mm, 5µ).
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 247 nm.
-
Internal Standard: Methyl prednisolone.[1]
RP-HPLC Method 2
-
Chromatographic System: Waters X-Terra Shield, RP18 column (50 x 4.6 mm, 3.5 μm).
-
Mobile Phase: Phosphate buffer (pH 3.5) and Acetonitrile in a gradient elution.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV-Visible at 260 nm.
-
Internal Standard: Tenofovir disoproxil fumarate.[2]
LC-MS/MS Method 2 (Dried Blood Spots)
-
Sample Preparation: Dried blood spots (DBS) are excised and extracted with ethyl acetate/n-hexane (50/50 v/v) after the addition of the internal standard (hexobarbital) and 1 mol/L K2CO3. The extract is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic System: Reverse-phase C18 column.
-
Mobile Phase: Gradient elution with 1 mmol/L ammonium acetate in water and acetonitrile.
-
Detection: Selected reaction monitoring in negative ionization mode.[6]
HPTLC Method
-
Stationary Phase: Silica gel 60 GF254 TLC plates.
-
Mobile Phase: An appropriate solvent system (not specified in the abstract).
-
Detection: Densitometric scanning at 247 nm.[8]
Visualizing the Inter-laboratory Comparison Workflow
To ensure consistency and reliability of results across different laboratories, proficiency testing is essential. The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: Workflow of an Inter-laboratory Comparison Study.
This workflow highlights the cyclical nature of proficiency testing, which is a cornerstone of quality assurance in clinical and research laboratories.[9][10][11] A central body prepares and distributes standardized samples to participating labs.[9] The labs analyze the samples and report their results, which are then statistically evaluated to assess inter-laboratory agreement.[9] This process helps identify any systematic biases and ensures that different laboratories can produce comparable results. For instance, in one such program for antiretrovirals including Efavirenz, 100% of the measurements for non-nucleoside reverse transcriptase inhibitors met the acceptance criteria, demonstrating excellent inter-laboratory agreement.[9]
The following diagram illustrates the key steps in a bioanalytical method validation, which is a prerequisite for its use in quantitative analysis.
Caption: Bioanalytical Method Validation Workflow.
This workflow outlines the essential parameters that must be evaluated to ensure a bioanalytical method is reliable, reproducible, and fit for its intended purpose. These parameters include linearity, accuracy, precision, selectivity, sensitivity (LOD and LOQ), recovery, and stability of the analyte in the biological matrix.[2]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Development and validation of analytical method for quantitation of Emtricitabine, Tenofovir, Efavirenz based on HPLC - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Proficiency Testing Program for Laboratories Conducting Early Diagnosis of HIV-1 Infection in Infants in Low- to Middle-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of (Rac)-Efavirenz-d5 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological samples is paramount. Efavirenz, a cornerstone of antiretroviral therapy, requires precise measurement for pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of bioanalytical methods for Efavirenz, with a focus on the performance of the stable isotope-labeled internal standard, (Rac)-Efavirenz-d5, across various biological matrices. The use of a deuterated internal standard like Efavirenz-d5 is considered the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving method accuracy and precision.[1][2]
Comparative Performance Data
The following tables summarize the performance characteristics of analytical methods for the quantification of Efavirenz in different biological matrices. The data is compiled from various validated studies and highlights the performance of methods utilizing deuterated internal standards versus other approaches.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Method with Deuterated IS (¹³C₆-Efavirenz)[3] | Method with Non-Isotopic IS (Hydrochlorothiazide)[4] | Method with Non-Isotopic IS (Methyl Prednisolone)[5] |
| Linearity Range | 1 - 2,500 ng/mL | 10 - 1,500 ng/mL | 0.43 - 8.6 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported | 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] | 10 ng/mL[4] | 0.43 µg/mL |
| Intra-day Precision (%CV) | 2.41 - 9.24% | 1.80 - 10.49% | < 2% |
| Inter-day Precision (%CV) | 3.03 - 12.3% | 4.72 - 10.28% | < 2% |
| Intra-day Accuracy (%) | 100 - 112% | 93.54 - 105.73% | 98 - 102% |
| Inter-day Accuracy (%) | 95.2 - 108% | Not Reported | 98 - 102% |
| Extraction Recovery (%) | Not explicitly stated, but high efficiency claimed[3] | Not Reported | Not Reported |
Table 2: Performance in Other Biological Matrices
| Biological Matrix | Internal Standard | Linearity Range | LLOQ | Intra/Inter-day Precision (%CV) | Intra/Inter-day Accuracy (%) | Reference |
| Dried Blood Spots (DBS) | Hexobarbital | 25 - 5,000 ng/mL | 25 ng/mL | 6.7 - 8.7% | 100.3 - 104.2% | [6] |
| Cervicovaginal Secretions (CVS) | ¹³C-labeled Efavirenz | 25 - 10,000 ng/mL | Not Reported | Not Reported | Not Reported | [7] |
| Hair | Efavirenz-d5 | 0.625 - 40 ng/mg | 0.625 ng/mg | Not Reported | 106.5% (at LLOQ) | [8] |
| Brain Tissue & PBS | Lopinavir | 1.9 - 500 ng/ml | 1.9 ng/ml | 1.5 - 5.6% | 93.7 - 99.5% | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the quantification of Efavirenz in biological matrices.
Method 1: LC-MS/MS Quantification of Efavirenz in Human Plasma using a Deuterated Internal Standard
This method describes a sensitive and selective liquid chromatography/tandem mass spectrometry (LC-MS/MS) approach for the determination of Efavirenz in human plasma.[3]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add the internal standard solution (¹³C₆-Efavirenz).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with water before injection into the LC-MS/MS system.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 2: Quantification of Efavirenz in Dried Blood Spots (DBS) using a Non-Isotopic Internal Standard
This protocol details a validated LC-MS/MS method for quantifying Efavirenz in dried blood spots.[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizations
Experimental Workflow for Efavirenz Quantification
The following diagram illustrates a typical workflow for the quantification of Efavirenz in a biological matrix using LC-MS/MS with a deuterated internal standard.
Caption: General workflow for bioanalysis of Efavirenz.
Mechanism of Action of Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.
Caption: Inhibition of HIV-1 reverse transcriptase by Efavirenz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 8. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Trial Advantage: A Cost-Benefit Analysis of (Rac)-Efavirenz-d5
For researchers, scientists, and drug development professionals, the precision and reliability of clinical trial data are paramount. In the landscape of antiretroviral drug development, particularly for non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz, the use of isotopically labeled compounds is becoming a cornerstone of robust bioanalytical methodology. This guide provides a comprehensive cost-benefit analysis of utilizing (Rac)-Efavirenz-d5 in clinical trials, comparing its primary application as an internal standard against the use of non-deuterated Efavirenz and other alternatives.
This compound is a deuterated form of the HIV-1 reverse transcriptase inhibitor, Efavirenz.[1] While the therapeutic potential of deuterated drugs to alter metabolic pathways and reduce toxicity is a significant area of pharmaceutical research, the immediate and quantifiable benefit of this compound in clinical trials lies in its role as a stable isotope-labeled internal standard (SIL-IS) for pharmacokinetic (PK) studies.[2][3] This guide will delve into the cost implications and the substantial analytical benefits of this application, supported by experimental data and detailed protocols.
Cost Comparison: A Necessary Investment for Data Integrity
A direct cost comparison reveals a significant price difference between non-deuterated Efavirenz and its deuterated counterpart. However, this initial investment in this compound for use as an internal standard can be justified by the enhanced quality and reliability of the resulting clinical trial data, potentially preventing costly study failures or repetitions.
| Compound | Form | Supplier Price (Illustrative) | Application in Clinical Trial |
| Efavirenz | Active Pharmaceutical Ingredient (API) | Varies significantly based on supplier and quantity. | Therapeutic agent being studied. |
| This compound | Stable Isotope Labeled Compound | ~$1368 per 1 mg[4] | Internal standard for bioanalytical assays. |
Note: Prices are for illustrative purposes and can vary based on supplier, purity, and quantity.
The higher upfront cost of this compound is primarily due to the complex and specialized synthesis process required for deuterium incorporation.[5] However, the cost-benefit analysis extends beyond the initial purchase price. The use of a SIL-IS is widely recognized for its ability to reduce variability and improve the accuracy of bioanalytical methods, which is a critical factor in the success of clinical trials.[3]
Performance Comparison: The Superiority of a Stable Isotope-Labeled Internal Standard
The primary advantage of using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is its ability to mimic the analyte of interest, non-deuterated Efavirenz, throughout the entire analytical process. This includes extraction, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.
| Parameter | This compound (as Internal Standard) | Structural Analog (e.g., other NNRTI) or No Internal Standard | Supporting Evidence |
| Accuracy & Precision | High accuracy and precision due to co-elution and identical ionization behavior with the analyte. | Lower accuracy and precision; does not perfectly mimic the analyte's behavior, leading to uncompensated variability. | The use of a SIL-IS is the gold standard for correcting for variability in LC-MS/MS bioanalysis. |
| Matrix Effect Compensation | Excellent compensation for ion suppression or enhancement caused by the biological matrix. | Poor to moderate compensation, as the matrix effect on the analog may differ significantly from the analyte. | Identical physicochemical properties of the SIL-IS and analyte ensure similar response to matrix interferences. |
| Extraction Recovery | Accurately tracks the recovery of the analyte during sample preparation. | May have different extraction efficiency, leading to inaccurate quantification. | The deuterated standard behaves identically to the non-deuterated analyte during extraction. |
| Regulatory Compliance | Preferred by regulatory agencies (e.g., FDA, EMA) for bioanalytical method validation. | May require more extensive validation to demonstrate its suitability. | Regulatory guidelines emphasize the importance of using an appropriate internal standard to ensure data reliability. |
Potential Therapeutic Benefits of Deuteration: An Area of Ongoing Research
Beyond its role as an internal standard, the deuteration of Efavirenz holds theoretical therapeutic advantages. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, a phenomenon known as the kinetic isotope effect.[2] This can lead to:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and more stable plasma concentrations.[2]
-
Reduced Formation of Toxic Metabolites: Altering metabolic pathways may reduce the production of harmful byproducts.[2]
-
Enhanced Efficacy: A more favorable pharmacokinetic profile can potentially lead to improved therapeutic outcomes.[3]
While these benefits have been observed with other deuterated drugs, there is currently a lack of publicly available preclinical or clinical data directly comparing the therapeutic performance of this compound with non-deuterated Efavirenz.
Experimental Protocols
Bioanalytical Method Validation using this compound as an Internal Standard
A robust and validated bioanalytical method is crucial for the accurate quantification of Efavirenz in biological matrices. The following outlines a typical LC-MS/MS method validation protocol incorporating this compound as an internal standard, based on FDA guidelines.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of Efavirenz and this compound in a suitable organic solvent (e.g., methanol).
-
Spike blank biological matrix (e.g., human plasma) with known concentrations of Efavirenz to create calibration standards (typically 8-10 non-zero concentrations) and quality control (QC) samples (at least three levels: low, medium, and high).
-
Add a fixed concentration of this compound to all calibration standards, QC samples, and study samples.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Efavirenz and this compound.
-
Efavirenz: e.g., m/z 316.0 -> 244.0
-
This compound: e.g., m/z 321.0 -> 249.0
-
-
4. Method Validation Parameters:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A correlation coefficient (r²) of ≥ 0.99 is typically required.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the response of pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Caption: Logical flow of the cost-benefit analysis for using this compound.
References
Justification for Selecting (Rac)-Efavirenz-d5 as an Internal Standard in Bioanalytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive justification for the selection of (Rac)-Efavirenz-d5 as an internal standard (IS) in the quantitative bioanalysis of Efavirenz. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) assays, ensuring accuracy and precision by compensating for variability during sample processing and analysis. This document outlines the rationale for this selection, compares it with alternative internal standards, and provides representative experimental protocols and validation data.
The Rationale for a Deuterated Internal Standard
In bioanalytical LC-MS methods, an internal standard is crucial for correcting analytical variability, which can arise from sample preparation, injection volume inconsistencies, and matrix effects that may cause ion suppression or enhancement.[1] The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis.[1]
This compound is structurally identical to Efavirenz, with the key difference being the replacement of five hydrogen atoms with deuterium on the cyclopropyl ring. This subtle mass shift allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain virtually identical. This ensures that this compound experiences the same degree of extraction recovery, chromatographic retention, and ionization response as Efavirenz, providing the most accurate correction for any analytical variations.
Comparison with Alternative Internal Standards
While this compound is an ideal choice, other compounds have been utilized as internal standards in Efavirenz bioanalysis. The following table compares this compound with a carbon-13 labeled Efavirenz and a structurally unrelated compound.
| Internal Standard | Structural Similarity to Efavirenz | Co-elution with Efavirenz | Compensation for Matrix Effects | Potential for Differential Ionization |
| This compound | Identical (Isotopologue) | Yes | Excellent | Low |
| ¹³C₆-Efavirenz | Identical (Isotopologue) | Yes | Excellent | Low |
| Methylprednisolone | Structurally Unrelated | No | Partial | High |
| Tenofovir disoproxil fumarate | Structurally Unrelated | No | Partial | High |
As the table illustrates, both deuterated and ¹³C-labeled Efavirenz offer superior performance due to their identical chemical nature to the analyte. Structurally unrelated internal standards, while sometimes used, may not adequately mimic the behavior of Efavirenz, leading to less accurate quantification.
Experimental Protocol: Bioanalytical Method Validation
The following is a representative protocol for the validation of a bioanalytical method for Efavirenz in human plasma using this compound as an internal standard, based on FDA guidelines.[3]
1. Preparation of Stock and Working Solutions:
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 100 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Efavirenz: m/z 314.1 → 244.0
-
This compound: m/z 319.1 → 249.0
-
Quantitative Data Summary
The following tables summarize the expected performance data from a validated bioanalytical method using this compound as the internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 5000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 500 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 4000 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 95-105 | > 85 |
| High QC | 4000 | 95-105 | > 85 |
Visualizations
Logical Justification for Selecting a Deuterated Internal Standard
Caption: Justification for selecting this compound.
Experimental Workflow for Bioanalytical Method Validation
Caption: Bioanalytical method validation workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
